molecular formula C6H9ClN4O2 B577924 Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride CAS No. 1313738-63-4

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Cat. No.: B577924
CAS No.: 1313738-63-4
M. Wt: 204.614
InChI Key: MLCYNQDLYZUSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a valuable chemical building block in medicinal chemistry and antimicrobial research. Its primary research application is as a precursor in the synthesis of complex heterocyclic scaffolds. This compound serves as a key intermediate in the preparation of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are under investigation as potential antiparasitic agents . For instance, this heterocyclic system is a core structural component in the triazolopyridazine lead series, which has demonstrated promising efficacy against Cryptosporidium parvum , a pathogen responsible for the diarrheal disease cryptosporidiosis . Research into such compounds is critical for addressing neglected diseases and combating growing antimicrobial resistance . The hydrazinecarboxamide moiety and related functional groups are increasingly recognized for their versatility in drug discovery, facilitating key interactions with biological targets and contributing to potent activity against a spectrum of pathogens . The exploration of intermediates like Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is essential for advancing the development of new therapeutic candidates with improved efficacy and safety profiles.

Properties

IUPAC Name

methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCYNQDLYZUSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1788044-11-0
Record name 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00725564
Record name Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-63-4, 1234616-16-0
Record name 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The pyridazine core is a well-established pharmacophore found in numerous bioactive compounds.[1] This document details the chemical identity, a robust and reliable synthesis protocol from its chloro-precursor, and a thorough, albeit predictive, spectroscopic characterization. Furthermore, it explores the molecule's reactivity, potential applications as a synthetic intermediate, and essential safety protocols. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis of novel molecular entities for pharmaceutical and agrochemical research.

Chemical Identity and Physicochemical Properties

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a pyridazine derivative featuring a hydrazinyl group at the 6-position and a methyl carboxylate group at the 3-position. It is typically supplied as a dihydrochloride salt to enhance stability and solubility.

The primary precursor for its synthesis is Methyl 6-chloropyridazine-3-carboxylate, a key intermediate in the research of anti-tumor and blood-lipid-lowering agents.[2][3]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochlorideChemScene[4]
Synonym(s) METHYL 3-HYDRAZINOPYRIDAZINE-6-CARBOXYLATE 2HCLChemScene[4]
CAS Number 1788044-11-0ChemScene[4]
Molecular Formula C₆H₁₀Cl₂N₄O₂ChemScene[4]
Molecular Weight 241.08 g/mol ChemScene[4]
Canonical SMILES Cl.Cl.COC(=O)C1=NN=C(NN)C=C1ChemScene[4]
Purity (Typical) ≥98%ChemScene[4]
Storage Sealed in dry, 2-8°CChemScene[4]

Synthesis and Purification

The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a two-stage process. The first stage involves the synthesis of the key intermediate, Methyl 6-chloropyridazine-3-carboxylate. The second, critical stage is the nucleophilic aromatic substitution of the chlorine atom with hydrazine, followed by salt formation.

Stage 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate (Precursor)

Several routes exist for the synthesis of this precursor.[2][3] A common method involves the multi-step transformation of readily available starting materials like ethyl levulinate.[2] For the purpose of this guide, we assume the availability of this precursor from commercial sources.

Stage 2: Synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

This stage is a standard nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyridazine ring, exacerbated by the electron-withdrawing carboxylate group, facilitates the displacement of the chloride at the 6-position by a nucleophile like hydrazine.

G cluster_0 Synthesis Workflow start Methyl 6-chloropyridazine-3-carboxylate + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux 1. Reaction Setup cool Cool to Room Temperature reflux->cool 2. Reaction Completion precipitate Precipitate Formation cool->precipitate filter Vacuum Filtration precipitate->filter 3. Isolation wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Methyl 6-hydrazinylpyridazine-3-carboxylate (Free Base) dry->product 4. Pure Free Base hcl Dissolve in Methanol, Add HCl in Dioxane product->hcl 5. Salt Formation final_product Methyl 6-hydrazinylpyridazine-3-carboxylate HCl hcl->final_product

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (approx. 2.0-3.0 eq) dropwise at room temperature.

    • Scientist's Insight: An excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl generated in situ. The reaction is typically exothermic, so controlled addition is recommended.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Isolation of Free Base: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The product, as the free base, will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove excess hydrazine hydrate and other impurities.

  • Drying: Dry the resulting solid under vacuum to yield Methyl 6-hydrazinylpyridazine-3-carboxylate as a free base.

  • Salt Formation: To form the hydrochloride salt, dissolve the dried free base in a minimal amount of a suitable solvent like methanol or isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) dropwise with stirring.

  • Final Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.0-8.2 (d, 1H, pyridazine ring H), ~7.2-7.4 (d, 1H, pyridazine ring H), ~3.9 (s, 3H, -OCH₃), NH and NH₂ protons will be broad and may be exchangeable with D₂O. The hydrochloride salt form will likely cause significant downfield shifts of the ring and hydrazine protons.
¹³C NMR (DMSO-d₆, 100 MHz) δ ~165 (C=O of ester), ~158 (C-hydrazine), ~140-150 (pyridazine ring carbons), ~120-130 (pyridazine ring carbons), ~53 (-OCH₃).
FT-IR (KBr, cm⁻¹) ~3300-3100 (N-H stretching, broad due to H-bonding and salt form), ~1720 (C=O ester stretch), ~1600-1550 (C=N and C=C ring stretching), ~1250 (C-O stretch).
Mass Spec. (ESI+) Expected [M+H]⁺ for the free base (C₆H₈N₄O₂) at m/z = 169.07.

Reactivity and Synthetic Applications

The chemical structure of Methyl 6-hydrazinylpyridazine-3-carboxylate offers multiple points for synthetic elaboration, making it a versatile intermediate.

G cluster_reactions Potential Reactions Molecule Methyl 6-hydrazinylpyridazine-3-carboxylate Hydrazine (-NHNH₂) Ester (-COOCH₃) Pyridazine Ring (N=N) Reaction1 Condensation with aldehydes/ketones (Forms Hydrazones) Molecule:port1->Reaction1 Reaction2 Cyclization with 1,3-dicarbonyls (Forms Pyrazoles) Molecule:port1->Reaction2 Reaction3 Saponification (Forms Carboxylic Acid) Molecule:port2->Reaction3 Reaction4 Amidation (Forms Hydrazides) Molecule:port2->Reaction4 Reaction5 N-Alkylation / N-Arylation Molecule:port1->Reaction5

Caption: Key reactive sites and potential transformations.

  • The Hydrazine Moiety: This is the most reactive site. The terminal -NH₂ group is a potent nucleophile.

    • Hydrazone Formation: It readily condenses with aldehydes and ketones to form hydrazones, which can be key intermediates for further cyclization reactions.

    • Heterocycle Synthesis: It can react with 1,3-dielectrophiles (like β-ketoesters or malonates) to construct new heterocyclic rings, such as pyrazoles, fused to the pyridazine core. This is a common strategy in drug discovery to create novel scaffolds.

  • The Ester Group: The methyl ester can be manipulated using standard organic chemistry transformations.

    • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid provides a handle for amide bond formation or other carboxylate chemistry.

    • Amidation: Direct reaction with amines, or conversion to an acid chloride followed by reaction with an amine, can generate a diverse library of amides.

  • The Pyridazine Ring: The nitrogen atoms in the ring can be protonated or potentially alkylated. The ring itself can participate in various cycloaddition reactions, although this is less common than reactions at the substituent groups.

The pyridazine scaffold is a valuable component in medicinal chemistry, and this molecule serves as an excellent starting point for creating libraries of compounds for screening against various biological targets.[1]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken.

  • GHS Hazard Information (for precursor & related compounds): Based on data for the chloro-precursor and the target molecule from suppliers, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a high-value synthetic intermediate with significant potential for the development of novel heterocyclic compounds. Its straightforward synthesis from the corresponding 6-chloro derivative and the presence of multiple reactive functional groups make it an attractive scaffold for medicinal chemists. This guide provides the essential technical information required for its synthesis, handling, and strategic use in research and development programs aimed at discovering new therapeutic agents.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010). Chinese Journal of Organic Chemistry, 30(9), 1383-1386. Available at: [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • Methyl 6-chloropyridazine-3-carboxylate. PubChem. Available at: [Link]

  • Pyridazine. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to CAS Number 1788044-11-0: Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1788044-11-0, Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from chemical suppliers, analogous structures, and the broader classes of hydrazinylpyridazines and hydrazones. The guide covers the compound's identity, physicochemical properties (both computed and inferred), potential synthetic pathways, and speculative biological significance, offering a foundational resource for researchers interested in its further investigation and application.

Introduction and Chemical Identity

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a heterocyclic organic compound. Its structure features a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This core is substituted with a methyl carboxylate group and a hydrazinyl group, and the molecule is supplied as a dihydrochloride salt.

  • CAS Number: 1788044-11-0[1]

  • IUPAC Name: methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride

  • Synonyms: METHYL 3-HYDRAZINOPYRIDAZINE-6-CARBOXYLATE 2HCL[1]

  • Molecular Formula: C₆H₁₀Cl₂N₄O₂[1]

  • Molecular Weight: 241.08 g/mol [1]

  • SMILES: Cl.Cl.COC(=O)C1=NN=C(NN)C=C1[1]

The presence of the hydrazinyl (-NHNH₂) and methyl carboxylate (-COOCH₃) functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. The dihydrochloride form indicates that the basic nitrogen centers of the pyridazine ring and the hydrazinyl group are protonated, which typically enhances the compound's stability and solubility in aqueous media.

Physicochemical Properties

Table 1: Physicochemical Properties of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

PropertyValueSource
Topological Polar Surface Area (TPSA)93.36 ŲChemScene
logP-1.0293ChemScene
Hydrogen Bond Donors2ChemScene
Hydrogen Bond Acceptors5ChemScene
Rotatable Bonds1ChemScene

The low logP value suggests that the compound is likely to be hydrophilic, a property enhanced by its dihydrochloride salt form. The TPSA is within a range often associated with good oral bioavailability in drug-like molecules. However, without experimental validation, these computed values should be used as preliminary estimates.

Spectroscopic Properties (Projected)

No specific experimental spectra for CAS number 1788044-11-0 have been published. However, based on the known chemical structure, the expected spectral characteristics can be projected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the methyl protons of the ester group, and the protons of the hydrazinyl group. The exact chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the methyl carboxylate group and the electron-donating character of the hydrazinyl group. The methyl group would likely appear as a singlet at approximately 3.8-4.0 ppm. The NH and NH₂ protons of the hydrazinyl group and the protonated nitrogens would likely appear as broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the six carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most downfield signal (likely >160 ppm). The aromatic carbons of the pyridazine ring would appear in the aromatic region (typically 120-160 ppm), and the methyl carbon of the ester would be the most upfield signal (around 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching vibrations from the hydrazinyl group and the protonated amines (broad bands in the region of 3400-3000 cm⁻¹).

  • C=O stretching of the ester group (a strong band around 1700-1730 cm⁻¹).

  • C=N and C=C stretching vibrations from the pyridazine ring (in the 1600-1400 cm⁻¹ region).

  • C-O stretching of the ester group (in the 1300-1000 cm⁻¹ region).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak corresponding to the free base (C₆H₈N₄O₂) would be expected at m/z 168.07. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z 169.08. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carboxylate group (-COOCH₃), and cleavage of the N-N bond in the hydrazinyl moiety.

Synthesis and Reactivity

A specific, detailed synthesis protocol for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is not publicly documented. However, a plausible synthetic route can be inferred from related literature. A common approach to introduce a hydrazinyl group to a heterocyclic ring is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen.

A potential precursor for this synthesis is Methyl 6-chloropyridazine-3-carboxylate.[2][3] The synthesis of this precursor has been reported, starting from ethyl levulinate and proceeding through a six-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination.[2]

Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Salt Formation Methyl 6-chloropyridazine-3-carboxylate Methyl 6-chloropyridazine-3-carboxylate Reaction Reaction Methyl 6-chloropyridazine-3-carboxylate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Methyl 6-hydrazinylpyridazine-3-carboxylate Methyl 6-hydrazinylpyridazine-3-carboxylate Reaction->Methyl 6-hydrazinylpyridazine-3-carboxylate Nucleophilic Aromatic Substitution Protonation Protonation Methyl 6-hydrazinylpyridazine-3-carboxylate->Protonation HCl HCl HCl->Protonation Final Product Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride Protonation->Final Product

Caption: Proposed synthetic workflow for the target compound.

The hydrazinyl group is highly nucleophilic and can readily displace the chloro substituent on the pyridazine ring. The reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often at elevated temperatures. The final step would involve treating the resulting free base with hydrochloric acid to form the dihydrochloride salt.

The reactivity of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is expected to be dictated by its functional groups. The hydrazinyl moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones. It can also be a key building block for the synthesis of fused heterocyclic systems like triazolopyridazines or pyrazolopyridazines, which are of interest in medicinal chemistry.

Biological Significance and Potential Applications

While no specific biological activity has been reported for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride, the pyridazine and hydrazone scaffolds are present in numerous biologically active molecules.

  • Pyridazine Derivatives: This class of compounds has been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[4]

  • Hydrazone Derivatives: Hydrazones are known to exhibit a broad spectrum of biological activities, such as antimicrobial, anticonvulsant, analgesic, and anticancer effects.[5]

Given these precedents, it is plausible that Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for generating libraries of new chemical entities for biological screening.

Potential Research Directions:

G cluster_0 Chemical Derivatization cluster_1 Biological Screening Start Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride Hydrazone_Formation Condensation with Aldehydes/Ketones Start->Hydrazone_Formation Heterocycle_Synthesis Cyclization Reactions to form Fused Heterocycles Start->Heterocycle_Synthesis Antimicrobial Antimicrobial Assays Hydrazone_Formation->Antimicrobial Anticancer Anticancer Screening Hydrazone_Formation->Anticancer Heterocycle_Synthesis->Anticancer Enzyme_Inhibition Enzyme Inhibition Studies Heterocycle_Synthesis->Enzyme_Inhibition

Caption: Potential research applications and workflows.

Safety and Handling

Based on the hazard statements provided by chemical suppliers, Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

For detailed and up-to-date safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride (CAS 1788044-11-0) is a chemical compound with potential as a synthetic intermediate, particularly in the field of medicinal chemistry. While there is a notable lack of direct experimental data on its properties and biological activity, this guide provides a foundational understanding based on its chemical structure, computational data, and the known characteristics of related compounds. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications in the development of novel bioactive agents.

References

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • National Center for Biotechnology Information. A review exploring biological activities of hydrazones. [Link]

  • PubChem. Methyl 6-chloropyridazine-3-carboxylate. [Link]

Sources

A Guide to the Synthesis of Pyridazine Carboxylate Derivatives: Core Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Carboxylate Core in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. When functionalized with one or more carboxylate groups, these derivatives become powerful building blocks, offering versatile handles for further chemical modification and acting as key pharmacophoric elements. Their utility is underscored by their presence in compounds targeting a range of biological pathways, including inflammation and cancer[1]. This guide provides an in-depth exploration of the foundational starting materials and the strategic synthetic pathways employed to construct the pyridazine carboxylate core, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for strategic thinking in synthetic design.

Pillar 1: Synthesis via Condensation Reactions

The most classical and robust method for constructing the pyridazine ring is the cyclocondensation reaction between a four-carbon backbone and a hydrazine-based nitrogen source. The strategic selection of the carbon framework is paramount as it directly dictates the substitution pattern of the final pyridazine product.

Core Starting Materials: 1,4-Dicarbonyl Compounds and Hydrazine

The foundational principle of this approach is the reaction of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine or its derivatives. This reaction, analogous to the well-established Paal-Knorr synthesis of pyrroles and furans, provides a direct and often high-yielding route to the pyridazine core[2][3].

Key 1,4-Dicarbonyl Precursors:

  • γ-Ketoacids and γ-Ketoesters: These are among the most common starting materials. The keto group and the carboxylic acid (or ester) function as the two carbonyl electrophiles. The reaction with hydrazine typically proceeds to form a dihydropyridazinone intermediate, which can then be dehydrated or oxidized to yield the aromatic pyridazine[4]. The choice of a γ-ketoester, such as ethyl levulinate, provides a direct route to pyridazine carboxylates[5].

  • Unsaturated 1,4-Diketones: These precursors lead directly to the aromatic pyridazine ring upon condensation with hydrazine, as the requisite double bond is already present in the starting material[2].

  • Saturated 1,4-Diketones: While requiring a subsequent oxidation step to achieve the aromatic pyridazine, saturated diketones are readily available and offer a reliable entry point. The reaction first forms a dihydropyridazine, which is then oxidized using reagents like chromium trioxide or simply by exposure to air, sometimes facilitated by the reaction conditions[4][6].

The Indispensable Reagent: Hydrazine

Hydrazine (N₂H₄) or hydrazine hydrate is the quintessential "N-N" synthon for this transformation. The two nucleophilic nitrogen atoms sequentially attack the two carbonyl carbons of the 1,4-dicarbonyl compound, leading to a cyclic intermediate that subsequently dehydrates to form the stable aromatic ring. Substituted hydrazines (e.g., phenylhydrazine) can be used to install a substituent on one of the pyridazine nitrogen atoms.

Reaction Mechanism: The Paal-Knorr Analogy

The mechanism proceeds through a series of well-understood steps, initiated by the nucleophilic attack of one hydrazine nitrogen onto a carbonyl carbon.

G cluster_0 Mechanism: 1,4-Dicarbonyl Condensation start 1,4-Dicarbonyl + Hydrazine nuc_attack Nucleophilic Attack (Forms Hemiaminal) start->nuc_attack Step 1 cyclization Intramolecular Condensation nuc_attack->cyclization Step 2 dihydropyridazine Dihydropyridazine Intermediate cyclization->dihydropyridazine Step 3 (-2 H₂O) oxidation Oxidation/ Aromatization dihydropyridazine->oxidation Step 4 product Pyridazine Carboxylate oxidation->product

Caption: Paal-Knorr type condensation workflow for pyridazine synthesis.

  • Initial Nucleophilic Attack: One nitrogen atom of hydrazine attacks a protonated carbonyl group to form a hemiaminal intermediate[3].

  • Second Nucleophilic Attack & Cyclization: The second nitrogen atom of the hydrazine molecule then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form a dihydropyridazine[4].

  • Aromatization: If starting from a saturated 1,4-dicarbonyl, a final oxidation step is required to furnish the aromatic pyridazine ring. This step is often the rate-determining factor in the overall yield and can be accomplished with various oxidants or sometimes occurs spontaneously[6].

Experimental Protocol: Three-Component Synthesis of Ethyl 6-aryl-3-propylpyridazine-4-carboxylate

This one-pot, three-component reaction exemplifies the efficiency of the condensation strategy, assembling the final product from simple precursors in water, a green solvent[7][8].

Materials:

  • Arylglyoxal (e.g., Phenylglyoxal monohydrate) (5 mmol)

  • Ethyl butyrylacetate (5 mmol)

  • Hydrazine hydrate (5 mmol)

  • Water

  • Ethanol (for recrystallization)

Procedure: [7]

  • In a suitable reaction vessel, dissolve the arylglyoxal (5 mmol) and ethyl butyrylacetate (5 mmol) in a minimal amount of water.

  • To this stirred solution, add hydrazine hydrate (5 mmol) dropwise at room temperature.

  • Continue stirring the resultant mixture for 20-35 minutes. A precipitate will form during this time.

  • Collect the precipitate by filtration and wash thoroughly with excess water to remove any water-soluble impurities.

  • Purify the crude product by recrystallization from ethanol to yield the final ethyl 6-aryl-3-propylpyridazine-4-carboxylate.

Causality and Trustworthiness: This protocol is self-validating due to its operational simplicity and the formation of a solid product that can be easily purified. The use of water as a solvent is not only environmentally benign but can also accelerate the reaction through hydrophobic effects[8]. The reaction proceeds regioselectively, a key consideration in multi-component syntheses, to afford a single major product in good yield[7].

Starting MaterialsProductYieldReference
Phenylglyoxal, Ethyl butyrylacetate, Hydrazine hydrateEthyl 6-phenyl-3-propylpyridazine-4-carboxylate75%[7]
1,2-Diacylcyclopentadienes, Hydrazine hydrate5,6-Fused ring pyridazines>40%[6]
Ethyl levulinate (multi-step)Methyl 6-chloropyridazine-3-carboxylate42% (overall)[5]
Table 1. Representative yields for pyridazine synthesis via condensation.

Pillar 2: Synthesis via [4+2] Cycloaddition Reactions

A more modern and highly versatile approach to pyridazine carboxylates involves the inverse-electron-demand Diels-Alder (IEDDA) reaction. This strategy is renowned for its exceptional speed, high specificity, and orthogonality to many other functional groups, making it a cornerstone of bioorthogonal chemistry and complex molecule synthesis[9][10].

Core Starting Materials: Electron-Deficient Dienes and Electron-Rich Dienophiles

The power of the IEDDA reaction lies in its unique electronic requirements, which are opposite to those of the classical Diels-Alder reaction.

The Key Diene: 1,2,4,5-Tetrazine Carboxylates

The most crucial starting material for this pathway is an electron-deficient 1,2,4,5-tetrazine. To synthesize pyridazine carboxylates, the tetrazine itself must bear carboxylate groups. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is the workhorse reagent for this purpose[11]. The electron-withdrawing ester groups significantly lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), making it highly reactive toward electron-rich dienophiles[9][12].

Suitable Dienophiles:

  • Alkynes: Terminal or internal alkynes react readily with tetrazines to directly afford the aromatic pyridazine carboxylate product after cycloaddition and subsequent nitrogen extrusion[13].

  • Enol Ethers (e.g., Silyl Enol Ethers): These electron-rich alkenes are excellent dienophiles, leading to functionalized pyridazines[14].

  • Strained Alkenes (e.g., Norbornenes, trans-Cyclooctenes): These dienophiles exhibit exceptionally high reaction rates due to the release of ring strain in the transition state, though they are more commonly used in bioconjugation applications[12].

Reaction Mechanism: The IEDDA Pathway

The IEDDA reaction of a tetrazine is a two-stage process that is mechanistically elegant and thermodynamically driven.

G cluster_1 Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) start 1,2,4,5-Tetrazine + Dienophile (Alkyne) cycloaddition [4+2] Cycloaddition start->cycloaddition Step 1 intermediate Unstable Bicyclic Intermediate cycloaddition->intermediate retro_da Retro-Diels-Alder intermediate->retro_da Step 2 product Pyridazine Carboxylate + N₂ retro_da->product Irreversible

Caption: The IEDDA reaction pathway for pyridazine synthesis.

  • [4+2] Cycloaddition: The reaction initiates with a concerted cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich dienophile[10].

  • Retro-Diels-Alder (N₂ Extrusion): The resulting bicyclic adduct is highly unstable and spontaneously undergoes a retro-Diels-Alder reaction, irreversibly extruding a molecule of dinitrogen (N₂). This release of a stable gas provides a powerful thermodynamic driving force, rendering the reaction essentially irreversible[9]. When an alkyne is used as the dienophile, this step directly yields the aromatic pyridazine. If an alkene is used, a dihydropyridazine is formed, which then aromatizes.

Experimental Insight: The Role of Catalysis and Solvents While many IEDDA reactions are so fast they require no catalyst, Lewis acids can be employed to further accelerate the reaction by coordinating to the nitrogen atoms of the diazine, further lowering its LUMO energy and enhancing its reactivity[14]. The choice of solvent can also be critical; for instance, hexafluoroisopropanol (HFIP) has been shown to significantly facilitate the reaction between tetrazines and alkynes[13].

Experimental Protocol: Synthesis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

The preparation of the key starting material is a critical and enabling step for this entire synthetic strategy. The procedure detailed by Boger and colleagues is a reliable and widely cited method[11].

Materials:

  • Ethyl diazoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol (95% and absolute)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH, dry)

  • Dichloromethane (CH₂Cl₂)

  • Sodium nitrite (NaNO₂)

Procedure: [11]

  • Part A: Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate: Add ethyl diazoacetate dropwise to a stirred solution of NaOH in water, maintaining the temperature between 60-80 °C. After cooling, precipitate the sodium salt by adding 95% ethanol, decanting, and repeating the wash. Collect the solid by filtration, wash with absolute ethanol and ether, and air-dry. (Yield: 85–97%).

  • Part B: Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid: Suspend the sodium salt from Part A in ice-water at 0 °C and treat dropwise with concentrated HCl. Immediately collect the resulting yellow solid by filtration, wash with cold water and ether, and dry. (Yield: 72–74%).

  • Part C: Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate: Add the solid from Part B in portions to a solution of thionyl chloride in dry methanol at -30 °C. Allow the mixture to warm to room temperature, concentrate under reduced pressure, and extract the product into dichloromethane. (Yield: 44–51%).

  • Part D: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Suspend the dihydro-tetrazine from Part C in dichloromethane at 0 °C. Bubble nitrous gases (generated from NaNO₂ and HCl) through the suspension. Remove the solvent and excess gases under reduced pressure to afford the final product as a bright red crystalline solid. (Yield: 99%).

Causality and Trustworthiness: This multi-step protocol is robust, with each step yielding a stable, isolable intermediate. The final oxidation (Part D) is a critical step that converts the non-aromatic dihydrotetrazine into the highly reactive, electron-deficient tetrazine required for the IEDDA reaction. The vibrant red color of the final product serves as a strong visual indicator of successful synthesis[15].

Reaction TypeKey ReactantsKey ConditionsProductYieldReference
IEDDADimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, AlkyneHFIP solventDimethyl pyridazine-dicarboxylateGood[13]
IEDDA3-Monosubstituted s-tetrazine, Silyl enol etherLewis Acid (e.g., Sc(OTf)₃)Functionalized PyridazineHigh[14]
Table 2. Representative examples of IEDDA reactions for pyridazine synthesis.

Conclusion and Future Outlook

The synthesis of pyridazine carboxylate derivatives is dominated by two powerful and complementary strategies. The classical condensation of 1,4-dicarbonyl compounds with hydrazine remains a reliable and cost-effective method for accessing a wide range of substituted pyridazines. Its operational simplicity makes it a workhorse in both academic and industrial settings. In parallel, the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazine carboxylates offers unparalleled efficiency, speed, and functional group tolerance, enabling the construction of highly complex molecular architectures under mild conditions.

As a senior application scientist, I advise researchers to select their primary synthetic route based on the specific requirements of their target molecule. For large-scale synthesis of relatively simple analogs, the condensation pathway often provides the most economical solution. For diversity-oriented synthesis, late-stage functionalization, or applications in chemical biology where mild, bioorthogonal conditions are paramount, the IEDDA approach is unquestionably the superior strategy. The continued development of novel catalysts and greener reaction media for both pathways will further enhance the accessibility and utility of the pyridazine carboxylate core in the next generation of pharmaceuticals and advanced materials.

References

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • ResearchGate. (2025). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Pye, C. R., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(5), 794-817.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. 6(2), 65-71.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Journal of Drug Delivery and Therapeutics, 9(4-s), 834-845.
  • Utkin, A. V., et al. (2020). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Chemistry of Heterocyclic Compounds, 56(8), 988-994.
  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • SciSpace. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Retrieved from [Link]

  • ResearchGate. (2025). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Kessler, S. N., & Wegner, H. A. (2010). Lewis Acid Catalyzed Inverse Electron-Demand Diels−Alder Reaction of 1,2-Diazines. Organic Letters, 12(18), 4062–4065.
  • Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • Cho, E. K., et al. (2022). Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl–olefin metathesis. Chemical Science, 13(9), 2633-2638.
  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

  • Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid.
  • MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(30), 5489-5494.
  • MDPI. (2022).
  • Boger, D. L., et al. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(15), 9397-9445.
  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing.
  • Boger, D. L. (2006). Dimethyl 1,2,4,5‐Tetrazine‐3,6‐dicarboxylate. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Semantic Scholar. (n.d.). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Structure of Dimethyl 3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate. Retrieved from [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analytical framework for the spectroscopic characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazine derivatives are known for their wide range of biological activities, making the robust characterization of novel analogues a critical step in their scientific evaluation.[1][2] Due to the specific nature of this compound as a hydrochloride salt, a comprehensive, publicly available dataset is not readily consolidated. Therefore, this guide synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive and methodological analysis. We will detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, explain the rationale behind the experimental setups, and provide robust protocols for data acquisition and interpretation.

Introduction and Molecular Structure

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a functionalized pyridazine derivative. The structure combines a diazine ring, a methyl ester, and a hydrazinyl group, which is protonated to form a hydrochloride salt. This combination of functionalities makes it a versatile building block for synthesizing more complex molecules. Accurate structural confirmation and purity assessment are paramount, for which a multi-technique spectroscopic approach is the industry standard.

The structural formula and key properties are outlined below.

Table 1: Molecular Properties

Property Value Source
Chemical Formula C₆H₉ClN₄O₂ (for the monohydrochloride) Derived from Free Base
Molecular Weight 204.62 g/mol (for the monohydrochloride) Derived from Free Base
Free Base Formula C₆H₈N₄O₂ -
Free Base MW 168.16 g/mol -

| CAS Number | 1788044-11-0 (dihydrochloride) |[3] |

Caption: Fig. 1: Structure of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will enable unambiguous assignment of all proton and carbon signals.

Causality in Experimental Choice: We select DMSO-d₆ as the solvent of choice. Its ability to form hydrogen bonds helps to resolve the exchangeable N-H protons of the hydrazinyl group and the hydrochloride counter-ion, which would otherwise be broadened or absent in a non-polar solvent like CDCl₃.[4]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydrazinyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Integration Rationale
H4 ~7.50 Doublet J = 9.5 Hz 1H Located ortho to the electron-donating hydrazinyl group, resulting in relative upfield shift. Coupled to H5.
H5 ~8.10 Doublet J = 9.5 Hz 1H Located ortho to the electron-withdrawing carboxylate group, causing a downfield shift. Coupled to H4.
-OCH₃ ~3.95 Singlet N/A 3H Typical chemical shift for a methyl ester.[5]

| -NHNH₃⁺ | 8.0 - 11.0 | Broad Singlet | N/A | 4H | Exchangeable protons of the hydrazinyl hydrochloride group. The broadness is due to chemical exchange and quadrupolar effects from nitrogen. |

Note: Chemical shifts for pyridazine protons are influenced by substituent electronic effects. These predictions are based on data for similarly substituted pyridazines.[6][7]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will reveal the carbon backbone of the molecule. A DEPT-135 experiment would be run concurrently to differentiate between CH and CH₃ signals (positive phase) and CH₂ signals (negative phase), with quaternary carbons being absent.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

Assignment Predicted δ (ppm) Rationale
-OCH₃ ~53.0 Typical shift for a methyl ester carbon.
C4 ~120.0 Aromatic CH carbon adjacent to the hydrazinyl-substituted carbon.
C5 ~132.0 Aromatic CH carbon adjacent to the carboxylate-substituted carbon.
C3 ~145.0 Quaternary carbon attached to the electron-withdrawing carboxylate group.
C6 ~158.0 Quaternary carbon attached to the electron-donating hydrazinyl group.

| C=O | ~165.0 | Carbonyl carbon of the methyl ester.[5] |

2D NMR for Definitive Structural Confirmation

While 1D NMR provides substantial information, 2D NMR experiments like HSQC and HMBC are essential for irrefutable proof of structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignments for (H4, C4), (H5, C5), and (-OCH₃, -OCH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations, which are crucial for connecting the molecular fragments.

Caption: Fig. 2: Key predicted HMBC correlations for structural assignment.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data with a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using proton decoupling, a 45-degree pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.

  • 2D NMR: Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, salt-like molecule.

Expected High-Resolution MS (HRMS) Data

The analysis will be performed in positive ion mode, where the molecule will be detected as the protonated free base, [M+H]⁺.

  • Free Base (M): C₆H₈N₄O₂

  • Exact Mass of M: 168.0647

  • Expected [M+H]⁺: 169.0725

Observing this m/z value with high mass accuracy (e.g., < 5 ppm) confirms the elemental composition.[8]

Tandem MS (MS/MS) Fragmentation Pathway

By isolating the precursor ion ([M+H]⁺ at m/z 169) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. This pattern is invaluable for confirming the structure.

G Fig. 3: Proposed ESI-MS/MS Fragmentation Pathway parent [M+H]⁺ m/z = 169.07 frag1 m/z = 137.05 (-CH₃OH) parent->frag1 -32 Da frag2 m/z = 111.05 (-N₂H₄) parent->frag2 -32 Da frag3 m/z = 109.03 (-CO, from 137) frag1->frag3 -28 Da

Caption: Fig. 3: A proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.

Rationale for Fragmentation:

  • Loss of Methanol (-32 Da): A common fragmentation for methyl esters, leading to an acylium ion intermediate at m/z 137.05.

  • Loss of Hydrazine (-32 Da): Cleavage of the C-N bond can result in the loss of neutral hydrazine, yielding an ion at m/z 111.05. This is a characteristic fragmentation for hydrazine derivatives.[9]

  • Loss of Carbon Monoxide (-28 Da): The acylium ion (m/z 137) can subsequently lose CO to produce a pyridazinyl cation at m/z 109.03.

Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid ensures protonation for positive mode ESI.

  • Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid).

  • MS Detection: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS/MS Analysis: Perform a data-dependent acquisition where the most intense ions in the full scan MS are automatically selected for fragmentation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2800 Strong, Broad N-H Stretch -NH₃⁺ (from hydrochloride)
~3200 Medium N-H Stretch -NH- (Hydrazine)
~3050 Medium C-H Stretch Aromatic C-H
~2950 Medium C-H Stretch Aliphatic C-H (-OCH₃)
~1725 Strong C=O Stretch Ester Carbonyl[10]
1600 - 1450 Medium-Strong C=C & C=N Stretch Pyridazine Ring[11]

| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |

Causality in Interpretation: The presence of a strong, sharp band around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.[10][12] The most prominent feature will likely be the very broad and strong absorption below 3300 cm⁻¹, which is characteristic of the ammonium salt (-NH₃⁺) formed by the hydrochloride.

Protocol: ATR-IR Data Acquisition
  • Sample Preparation: Place a small, solid sample of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural elucidation of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride requires a synergistic application of NMR, MS, and IR spectroscopy. This guide presents a comprehensive framework based on predictive data and established methodologies. The ¹H and ¹³C NMR spectra, supported by 2D correlations, will define the carbon-hydrogen framework. High-resolution mass spectrometry will confirm the elemental composition and reveal structural motifs through predictable fragmentation pathways. Finally, IR spectroscopy will provide rapid confirmation of essential functional groups. This combined workflow ensures a self-validating system for the unambiguous characterization of this and related pyridazine derivatives, which is a cornerstone of rigorous research in drug discovery and development.

References

  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry. Available at: [Link]

  • Al-Zoubi, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • DEA Microgram Journal. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]

  • PubChem. Methyl 6-chloropyridazine-3-carboxylate. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

  • Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta. Available at: [Link]

  • ResearchGate. (2009). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]

  • Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Duckett, S. B., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Bal, T., et al. (1974). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. Available at: [Link]

  • Jia, C., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. PLoS ONE. Available at: [Link]

  • Prieur, A., et al. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Goldsmith, D. & Djerassi, C. (1967). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

  • Higashi, T. & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Available at: [Link]

Sources

Navigating the Labyrinth of Solubility: A Technical Guide to Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for characterizing the solubility of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data, this document serves as a first-principles guide, empowering researchers to systematically evaluate its solubility profile. We will delve into the predicted molecular characteristics that govern its solubility, present detailed, self-validating protocols for both kinetic and thermodynamic solubility determination, and offer insights into the causal relationships between solvent choice and dissolution.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from bench to bedside is fraught with challenges, many of which are rooted in its fundamental physical and chemical properties. Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of this property landscape.[1] Poor aqueous solubility, a common hurdle for new chemical entities, can lead to inadequate and variable oral absorption, thereby diminishing a compound's therapeutic potential.[1] Therefore, an early and accurate assessment of a compound's solubility in various solvent systems is not merely a routine characterization step but a critical decision-making tool in the drug development cascade.

This guide focuses on Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride. Given the limited availability of public solubility data for this specific molecule, we will approach this topic from a predictive and methodological standpoint. By understanding the molecule's intrinsic properties and applying robust experimental designs, researchers can confidently and accurately map its solubility profile.

Predicting Solubility: A Molecular-Level Perspective

Prior to embarking on experimental work, an analysis of the chemical structure of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride provides valuable clues to its likely solubility behavior. The hydrochloride salt form itself suggests an enhancement of aqueous solubility compared to the free base.

A review of predicted physicochemical properties for the dihydrochloride form (CAS No. 1788044-11-0) reveals the following:

  • LogP: -1.0293

  • Topological Polar Surface Area (TPSA): 93.36 Ų

  • Hydrogen Bond Donors: 2

  • Hydrogen Bond Acceptors: 5

The negative LogP value indicates a preference for hydrophilic environments over lipophilic ones, suggesting good solubility in polar solvents like water.[2] The high TPSA, a measure of the surface area occupied by polar atoms, further reinforces this prediction. The presence of multiple hydrogen bond donors and acceptors signifies the molecule's potential to form strong intermolecular interactions with protic solvents, thereby facilitating dissolution.[3][4]

Causality Behind Solvent Selection:

Based on these predicted properties, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol, where the hydrochloride salt can dissociate and the molecule can engage in extensive hydrogen bonding.

  • Moderate to High Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate the molecule through dipole-dipole interactions.

  • Low to Insoluble: Predicted in nonpolar solvents such as toluene, hexane, and dichloromethane, which lack the ability to form strong interactions with the polar and ionic nature of the compound.

Experimental Determination of Solubility: Protocols and Rationale

Two key types of solubility are relevant in drug discovery: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock (typically in DMSO) into an aqueous buffer.[5] It is a high-throughput method that reflects the conditions of many in vitro biological assays.[5] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent and is determined by allowing the solid compound to equilibrate with the solvent over a longer period.[1][6]

Kinetic Solubility Determination by Nephelometry

Nephelometry is a rapid and sensitive method for determining kinetic solubility by measuring the amount of light scattered by undissolved particles in a solution.[7]

Experimental Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 20 mM Stock Solution in DMSO plate Prepare 96-well plate with serial dilutions of compound in DMSO stock->plate add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) to each well plate->add_buffer incubate Incubate at room temperature for 2 hours with shaking add_buffer->incubate read_plate Read plate on a nephelometer incubate->read_plate analyze Determine the concentration at which precipitation occurs read_plate->analyze

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

  • Addition of Aqueous Buffer: To each well containing the DMSO dilutions, add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to occur.

  • Nephelometric Reading: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Rationale for Method Selection: This method is chosen for its high-throughput nature, which is ideal for early-stage drug discovery where rapid screening of multiple compounds or conditions is necessary.[7] It mimics the conditions of many biological assays where compounds are introduced from a DMSO stock.

Thermodynamic Solubility Determination by Shake-Flask Method and HPLC Analysis

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It involves equilibrating an excess of the solid compound with the solvent of interest.

Experimental Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis add_solid Add excess solid compound to vials containing each solvent shake Shake vials at a constant temperature (e.g., 25 °C) for 24-48 hours add_solid->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter hplc Analyze filtrate by HPLC to determine concentration filter->hplc

Sources

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Hydrazinylpyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear, proving their worth time and again as privileged structures for drug discovery. The pyridazine ring, a six-membered diazine with two adjacent nitrogen atoms, is one such scaffold. When functionalized with a hydrazinyl group, it gives rise to the hydrazinylpyridazine core, a pharmacophore that has yielded a remarkable diversity of biologically active compounds. This guide provides an in-depth technical exploration of the multifaceted pharmacological activities of these compounds, offering researchers, scientists, and drug development professionals a detailed synthesis of their mechanisms, structure-activity relationships, and the experimental protocols essential for their evaluation.

Antihypertensive and Vasodilator Activity: The Legacy of Hydralazine

The story of hydrazinylpyridazines in medicine is inextricably linked to Hydralazine, a cornerstone in the treatment of hypertension. Its enduring clinical use has spurred decades of research into its mechanism and the development of more potent and specific derivatives.

Unraveling the Mechanism of Vascular Relaxation

Hydralazine and its analogs exert their antihypertensive effects primarily through direct relaxation of arterial smooth muscle, a process governed by a complex interplay of signaling pathways.[1] While not fully elucidated, several key mechanisms have been identified:

  • Inhibition of Calcium Mobilization: These compounds can inhibit the inositol trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum of vascular smooth muscle cells.[1][2] This reduction in intracellular free Ca²⁺ prevents the activation of myosin light chain kinase (MLCK), a critical enzyme for muscle contraction.[1][3]

  • Potassium Channel Opening: Hydralazine is believed to cause smooth muscle hyperpolarization by opening K⁺ channels, which further reduces the likelihood of voltage-gated Ca²⁺ channels opening.[1]

  • Inhibition of Myosin Phosphorylation: Some evidence suggests a direct inhibition of Ca²⁺-dependent ATPase and a reduction in the phosphorylation of the myosin P-light chains, which is an obligatory step for muscle contraction.[3]

  • HIF-1α Pathway Activation: A novel mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of Hypoxia-Inducable Factor 1-alpha (HIF-1α).[4] This transcription factor upregulates the expression of vasodilatory and pro-angiogenic factors like vascular endothelial growth factor (VEGF).[4]

Below is a diagram illustrating the multifaceted mechanism of hydrazinylpyridazine-induced vasodilation.

Vasodilation_Pathway cluster_vsmooth Inside VSMC Compound Hydrazinylpyridazine Compound IP3R IP3 Receptor Compound->IP3R Inhibits Ca_Channel K+ Channel Compound->Ca_Channel Opens Myosin Myosin-LC Phosphorylation Compound->Myosin Inhibits PHD PHD Enzyme Compound->PHD Inhibits VSMC Vascular Smooth Muscle Cell SR Sarcoplasmic Reticulum MLCK Myosin Light Chain Kinase IP3R->SR Blocks Ca2+ release Hyperpolarization Hyperpolarization Ca_Channel->Hyperpolarization MLCK->Myosin Activates Contraction Muscle Contraction Myosin->Contraction Relaxation Muscle Relaxation HIF1a HIF-1α Stabilization PHD->HIF1a Prevents degradation of VEGF VEGF Expression HIF1a->VEGF VEGF->Relaxation Hyperpolarization->Relaxation

Mechanism of Hydrazinylpyridazine-induced Vasodilation.
Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence antihypertensive potency. For instance, the introduction of various heterocyclic rings (imidazole, triazole, tetrazole) at the 6-position of the pyridazine nucleus has been shown to significantly modulate activity.[5] One notable example, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, was found to be 4.9 times more active than dihydralazine in spontaneously hypertensive rats.[5] The nature and position of substituents on these appended rings offer a fertile ground for further optimization.

Experimental Protocol: Ex Vivo Aortic Ring Relaxation Assay

This protocol is fundamental for assessing the direct vasodilatory effect of test compounds. It provides a self-validating system by comparing responses in endothelium-intact and endothelium-denuded vessels.

Objective: To determine the concentration-dependent relaxation effect of a hydrazinylpyridazine compound on pre-constricted rat aortic rings.

Materials:

  • Thoracic aorta from a male Wistar rat.

  • Krebs-Henseleit solution (KHS).

  • Phenylephrine (PE) or KCl for pre-constriction.

  • Test compound stock solution (in DMSO or appropriate solvent).

  • Organ bath system with force transducers.

  • Dissection tools.

Procedure:

  • Aorta Preparation: Euthanize a rat via an approved method and immediately excise the thoracic aorta. Place it in ice-cold KHS.[6]

  • Ring Preparation: Carefully remove adhering connective and adipose tissue. Cut the aorta into 2-4 mm wide rings. For endothelium-denuded rings, gently rub the inner surface with a fine wire or wooden stick.[6][7]

  • Mounting: Suspend the aortic rings in organ baths containing KHS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed support and the other to an isometric force transducer.[6]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (ACh, e.g., 10 µM) to endothelium-intact rings. A relaxation of >70% indicates functional endothelium. Endothelium-denuded rings should show minimal or no relaxation.

    • Wash the rings multiple times with KHS to return to baseline tension.

  • Compound Evaluation:

    • Induce a stable contraction with PE or KCl.

    • Once the contraction is stable, add the test compound in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PE. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Anticancer Activity: Targeting Uncontrolled Proliferation

The hydrazinylpyridazine scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds can induce cancer cell death through various mechanisms, including the inhibition of critical signaling pathways.

Mechanisms of Antitumor Action
  • Receptor Tyrosine Kinase (RTK) Inhibition: A significant mechanism of action for many anticancer hydrazinylpyridazines is the inhibition of RTKs. The c-Met receptor, for instance, is often overexpressed in various cancers, and its activation leads to cell proliferation, migration, and angiogenesis.[8] Certain hydrazinylpyridazine derivatives have been shown to inhibit c-Met phosphorylation, thereby blocking downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[4][9]

  • Induction of Apoptosis: By inhibiting pro-survival signaling pathways, these compounds can trigger apoptosis (programmed cell death). This is often characterized by the upregulation of pro-apoptotic proteins like caspases and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[10]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[11]

  • Inhibition of Ribonucleotide Reductase: Some hydrazone-based compounds can chelate iron, which is a necessary cofactor for ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[3]

The following diagram illustrates the inhibition of the c-Met signaling pathway by a hydrazinylpyridazine compound.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK STAT STAT cMet->STAT Compound Hydrazinylpyridazine Compound Compound->cMet Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition leads to ERK ERK MAPK->ERK ERK->Proliferation ERK->Apoptosis Inhibition leads to STAT->Proliferation

Inhibition of c-Met Signaling by Hydrazinylpyridazines.
Data on Anticancer Activity

The anticancer potential of hydrazinylpyridazine and related hydrazone derivatives has been demonstrated against a variety of cancer cell lines. The following table summarizes the in vitro activity of selected compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Hydrazylpyridine-Copper ComplexA549/DDP (Cisplatin-resistant Lung)0.5 - 30.5[12]
Imidazopyridine HydrazoneEBC-1 (Lung), AsPc-1 (Pancreatic)As low as 3.0[5]
Pyrazolopyridine DerivativePC3 (Prostate)5.195[10]
Pyrazolopyridine DerivativeMCF7 (Breast)21.045[10]
Pyrazolo-Pyridazine DerivativeHepG-2 (Liver)17.30[1]
Nicotinonitrile DerivativeNCIH 460 (Lung)0.025
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ value of a hydrazinylpyridazine compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial and Anti-inflammatory Activities

Beyond their cardiovascular and anticancer effects, hydrazinylpyridazines have demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Spectrum

Hydrazinylpyridazine derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[3][11] Their efficacy varies depending on the specific substitutions on the core structure. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazoline/Hydrazone DerivativeE. faecalis32[3]
Pyrazoline/Hydrazone DerivativeC. albicans64[3]
1,2,3-Thiadiazole HydrazoneStaphylococcus spp.1.95[16]
Dihydropyrimidine DerivativeM. luteus0.08[17]
Dihydropyrimidine DerivativeE. coli0.08 - 1[17]
Anti-inflammatory Mechanisms

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit key enzymes and transcription factors involved in the inflammatory cascade, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).[18][19]

Compound ClassTarget/AssayIC₅₀ (µM)Reference
Pyrazole-hydrazoneCOX-2 Inhibition0.58[18]
Pyrazole-hydrazone5-LOX Inhibition1.92[18]
Pyridazinone DerivativeIL-6 Production Inhibition2.0[13]
Benzylidene HydrazideNF-κB Inhibition6.4 (µg/mL)[19]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.

Objective: To determine the MIC of a hydrazinylpyridazine compound against a specific bacterial strain.

Procedure:

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Objective: To evaluate the ability of a hydrazinylpyridazine compound to reduce acute inflammation.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (orally or intraperitoneally) to the test group of rats. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to the positive control group.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Synthesis Strategies

The synthesis of hydrazinylpyridazine derivatives typically begins with the construction of the core pyridazine ring, followed by the introduction of the hydrazine moiety. A common route involves the reaction of a 3,6-dichloropyridazine with hydrazine hydrate. The resulting 3-chloro-6-hydrazinylpyridazine can then be subjected to various substitution reactions to introduce diverse functional groups at the 6-position, allowing for the creation of a library of analogs for biological screening.[5]

The following workflow illustrates a general approach to the synthesis and screening of hydrazinylpyridazine compounds.

Synthesis_Workflow Start Starting Materials (e.g., Dichloropyridazine) Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate Hydrazinyl- chloropyridazine Step1->Intermediate Step2 Nucleophilic Substitution (with various heterocycles) Intermediate->Step2 Library Compound Library of Derivatives Step2->Library Screening Biological Screening (In Vitro Assays) Library->Screening Lead Lead Compound Identification Screening->Lead

General Workflow for Synthesis and Screening.

Future Perspectives and Conclusion

The hydrazinylpyridazine scaffold is a testament to the power of privileged structures in medicinal chemistry. From its origins as an antihypertensive agent, it has demonstrated a remarkable capacity for diversification, yielding potent anticancer, antimicrobial, and anti-inflammatory compounds. The future of research in this area lies in the rational design of next-generation derivatives with enhanced potency and selectivity. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new clinical candidates. This guide has provided a comprehensive overview of the established biological activities and the essential experimental methodologies required to explore this versatile chemical space further. The continued investigation of hydrazinylpyridazines holds significant promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Novel Mechanism of Action for Hydralazine. Circulation Research. Available at: [Link]

  • Mechanism of action of hydralazine on vascular smooth muscle. Biochemical Pharmacology. Available at: [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available at: [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. Available at: [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. PubMed. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC. Available at: [Link]

  • Targeting of Both the c-Met and EGFR Pathways Results in Additive Inhibition of Lung Tumorigenesis in Transgenic Mice. MDPI. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]

  • Relaxation of thoracic aorta and pulmonary artery rings of marmosets (Callithrix spp.) by endothelium-derived 6-nitrodopamine. SciELO. Available at: [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC. Available at: [Link]

  • Direct Acting Vasodilators. CV Pharmacology. Available at: [Link]

  • Targeting MET in cancer therapy. PMC. Available at: [Link]

  • A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate. Available at: [Link]

  • Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. NIH. Available at: [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC. Available at: [Link]

  • From rat aorta to resistance arteries: measuring vascular contractility. REPROCELL. Available at: [Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. Available at: [Link]

  • KEGG HIF-1 signaling pathway. KEGG. Available at: [Link]

  • Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline complexes as potential anticancer agents. RSC Publishing. Available at: [Link]

  • What is the mechanism of Hydralazine Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Hypoxia-inducible factor 1α (HIF-1α) signaling pathway. ResearchGate. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC. YouTube. Available at: [Link]

  • HIF1α Signaling. QIAGEN. Available at: [Link]

  • SU11274 inhibited c-Met and downstream signaling. ResearchGate. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Hydralazine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Available at: [Link]

  • Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells. NIH. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. Available at: [Link]

Sources

A Comprehensive Review of Methyl 6-hydrazinylpyridazine-3-carboxylate Hydrochloride and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[1][2] This technical guide provides an in-depth literature review of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, a versatile building block, and its extensive family of analogs. We will explore the synthetic pathways for the core molecule and its key precursors, detail the strategies for analog development, and critically evaluate the diverse biological activities reported in the literature. This review is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, structure-activity relationships, and future potential of this important class of heterocyclic compounds.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The Privileged Pyridazine Nucleus

Heterocyclic compounds are cornerstones of modern drug discovery, with nitrogen-containing systems being particularly prominent.[3] Among these, the pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention from medicinal chemists.[2][4] This interest is due to the unique electronic properties conferred by the nitrogen atoms, which allow for a wide range of molecular interactions with biological targets. Pyridazine derivatives are known to possess a diverse pharmacological profile, including anti-inflammatory, antimicrobial, antihypertensive, anticancer, and anticonvulsant properties.[1][5] Several marketed drugs, such as the cardiotonic agents Levosimendan and Pimobendan, feature the pyridazine core, underscoring its therapeutic relevance.[1][5]

Hydrazinylpyridazines as Versatile Synthetic Intermediates

The introduction of a hydrazine or hydrazone moiety to the pyridazine scaffold further expands its chemical diversity and biological potential.[6] Hydrazones, characterized by the R₁R₂C=NNR₃R₄ structure, are a class of Schiff bases that are themselves associated with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[7][8][9] The reactive nature of the hydrazine group makes it an excellent handle for chemical modification, allowing for the synthesis of large libraries of derivatives for screening.[6] Specifically, the reaction of a hydrazinyl group with various aldehydes and ketones is a straightforward and efficient method to generate diverse hydrazone analogs.[10]

Spotlight on Methyl 6-hydrazinylpyridazine-3-carboxylate Hydrochloride

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride serves as a key starting material for the synthesis of a multitude of biologically active compounds. It combines three key functional groups: the pyridazine ring, a reactive hydrazinyl group at the 6-position, and a modifiable methyl carboxylate group at the 3-position. This trifecta of functionality provides a rich platform for synthetic exploration, enabling chemists to systematically alter the molecule's structure to optimize its interaction with specific biological targets. The precursor, Methyl 6-chloropyridazine-3-carboxylate, is a critical intermediate in the development of antitumor and blood-lipid lowering agents.[11]

Synthetic Pathways and Chemical Landscape

The rationale behind synthesizing analogs of a lead compound is to explore the chemical space around it to identify molecules with improved potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride makes it an ideal starting point for such explorations.

Synthesis of the Core Intermediate: Methyl 6-chloropyridazine-3-carboxylate

The most common precursor for the title compound is Methyl 6-chloropyridazine-3-carboxylate. A reliable synthesis for this intermediate has been reported starting from ethyl levulinate, proceeding through a six-step process that includes cyclization, bromination, elimination, oxidation, esterification, and chlorination, with an overall yield of 42%.[11] The importance of this intermediate lies in the reactivity of the chlorine atom at the 6-position, which is susceptible to nucleophilic substitution by hydrazine.

Formation of Methyl 6-hydrazinylpyridazine-3-carboxylate Hydrochloride

The conversion of the chloro-precursor to the hydrazinyl derivative is typically achieved through a nucleophilic aromatic substitution reaction with hydrazine hydrate. The hydrochloride salt is then formed by treatment with hydrochloric acid, which improves the compound's stability and handling characteristics.

Derivatization Strategies for Analog Development

The true value of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is realized in its derivatization to produce a wide array of analogs.

The most prevalent derivatization strategy involves the condensation of the hydrazinyl group with a variety of carbonyl compounds (aldehydes and ketones).[10] This reaction is typically carried out in a protic solvent like ethanol and often requires catalytic amounts of acid. The choice of the aldehyde or ketone is critical as the substituent introduced will significantly impact the biological activity of the final compound. This allows for the systematic exploration of structure-activity relationships by varying the steric and electronic properties of the appended group.

The hydrazinyl and carboxylate moieties can also participate in cyclization reactions to form fused heterocyclic systems, such as triazolopyridazines or pyridazino-oxadiazoles. These reactions often involve bifunctional reagents and lead to the formation of more rigid, conformationally constrained analogs, which can result in higher binding affinity and selectivity for a given biological target.

Synthetic_Pathway_to_Hydrazone_Analogs A Methyl 6-chloropyridazine- 3-carboxylate B Methyl 6-hydrazinylpyridazine- 3-carboxylate A->B Hydrazine Hydrate C Hydrazone Analogs B->C R-CHO (Aldehyde) or R-CO-R' (Ketone) (Condensation)

Caption: General synthetic route to hydrazone analogs.

Pharmacological Profile: A Spectrum of Biological Activities

The derivatization of the Methyl 6-hydrazinylpyridazine-3-carboxylate core has yielded compounds with a wide range of biological activities. The pyridazine nucleus itself is associated with numerous therapeutic applications, and its combination with the pharmacologically active hydrazone moiety often leads to synergistic effects.[2][9]

Anti-inflammatory and Analgesic Properties

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory and analgesic activities.[12] Some 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzal)hydrazones were identified as potent anti-inflammatory agents in a carrageenan-induced paw edema assay.[7] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[5][13] The development of pyridazinone-based analgesics with reduced ulcerogenic side effects compared to traditional NSAIDs is a significant area of research.[12]

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is a global health priority. Hydrazone derivatives of pyridazines have shown promise in this area. In one study, a series of hydrazone derivatives were synthesized and screened for their antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa.[10] The results indicated that the nature of the substituent on the hydrazone moiety plays a crucial role in determining the antimicrobial spectrum and potency. For instance, the derivative 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine demonstrated the highest biological activity in the tested series.[10] Similarly, other heterocyclic systems incorporating hydrazone linkages have shown significant activity against various pathogens.[14][15]

Anticancer and Cytotoxic Potential

The pyridazine scaffold is a component of several compounds investigated for their antitumor properties.[2][11] Hydrazine derivatives have also been explored as potential anticancer agents, with some compounds believed to act by disrupting DNA replication in cancer cells.[6] The rationale for synthesizing and testing pyridazine-hydrazone hybrids is to combine the cytotoxic potential of both pharmacophores to develop novel anticancer therapeutics.

Other Therapeutic Areas

The versatility of the pyridazine-hydrazone scaffold extends to other therapeutic areas as well:

  • Anticonvulsant Activity: Pyridazine derivatives have shown efficacy in models of epilepsy.[1]

  • Antihypertensive Activity: Certain analogs have demonstrated vasodilatory and antihypertensive effects.[1][2]

  • Antidepressant Activity: Hydrazide derivatives like iproniazid are known monoamine oxidase (MAO) inhibitors, and hydrazone analogs have been explored for similar activity.[6][13]

  • Antidiabetic Activity: Thiazole-hydrazine hybrids have been investigated as potential α-glucosidase, α-amylase, and aldose reductase inhibitors for the management of diabetes.[3]

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various studies allows for the deduction of preliminary structure-activity relationships (SAR). The biological activity of these analogs is highly dependent on the nature of the substituents at different positions of the molecule.

  • The Hydrazone Moiety (C6 Position): The substituent attached to the imine carbon is a primary determinant of activity. Aromatic and heteroaromatic rings are common. Electron-withdrawing or electron-donating groups on these rings can modulate potency and selectivity. For example, in antimicrobial screening, the presence of a bulky, lipophilic group like a carboxydiphenyl methyl group significantly enhanced activity.[10]

  • The Carboxylate Group (C3 Position): Modification of the methyl ester to other esters, amides, or the free carboxylic acid can influence the compound's solubility, cell permeability, and binding interactions.

  • The Pyridazine Ring: While the core is often unsubstituted in these analogs, the addition of small alkyl or halo groups could further tune the electronic properties and steric profile of the molecule.

Screening_Workflow A Synthesis of Analog Library B Primary Screening (e.g., Antimicrobial MIC Assay) A->B C Inactive Compounds B->C < Threshold Activity D Active 'Hits' B->D > Threshold Activity E Secondary Screening (e.g., Cytotoxicity Assay) D->E F SAR Analysis and Lead Optimization E->F Favorable Toxicity Profile G Preclinical Candidate F->G

Sources

A Comprehensive Technical Guide to the Safe Handling and Storage of Hydrazinylpyridazine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety, handling, and storage protocols for hydrazinylpyridazine hydrochloride salts. As a class of compounds frequently utilized in pharmaceutical research and development, a thorough understanding of their potential hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist of procedures to explain the causality behind each recommendation, fostering a proactive safety culture rooted in scientific principles.

Understanding the Compound Class: A Duality of Reactivity and Hazard

Hydrazinylpyridazine hydrochloride salts are heterocyclic compounds incorporating a pyridazine ring, a hydrazine moiety, and a hydrochloride salt. The inherent reactivity of the hydrazine group, which makes these compounds valuable synthetic intermediates, is also the primary source of their hazardous properties.[1] The pyridazine ring system can further influence the compound's chemical and toxicological profile.

Being hydrochloride salts, these compounds are often crystalline solids at room temperature.[2] A crucial characteristic to consider is their potential for hygroscopicity, the tendency to absorb moisture from the air.[3] This can impact not only the accuracy of weighing and solution preparation but also the compound's stability.[3]

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough risk assessment is the cornerstone of safely handling any chemical. For hydrazinylpyridazine hydrochloride salts, this involves a multi-faceted evaluation of their potential hazards.

Toxicological Profile

The primary toxicological concerns associated with hydrazinylpyridazine hydrochloride salts stem from the hydrazine moiety. Hydrazine and its derivatives are known to be toxic and are suspected carcinogens.[4][5]

  • Acute Toxicity: These compounds can be toxic if swallowed, in contact with skin, or if inhaled.[5] Exposure can cause irritation to the skin, eyes, and respiratory system.[6] In some cases, systemic effects on the liver, kidneys, and central nervous system have been observed with related hydrazine compounds.[4]

  • Chronic Toxicity: Prolonged or repeated exposure may lead to more severe health effects, including potential organ damage.[4] Hydrazine itself is classified as a suspected human carcinogen.[5]

  • Sensitization: There is a potential for these compounds to cause allergic skin reactions (skin sensitization).[5] Some hydrazine derivatives may also cause respiratory sensitization.[7]

Chemical and Physical Hazards
  • Reactivity: Hydrazines are powerful reducing agents and can react violently with oxidizing agents.[8] Care must be taken to avoid contact with incompatible materials.

  • Thermal Stability: Hydrazine and its salts can be thermally unstable, decomposing exothermically.[9] The rate of decomposition can be increased by the presence of metals and certain other substances.[9] It is crucial to avoid excessive heating.[8][10]

  • Hygroscopicity: As hydrochloride salts, these compounds are often hygroscopic.[3] Absorbed moisture can lead to clumping, degradation, and inaccurate measurements.[3]

The following table summarizes the typical GHS hazard classifications for compounds in this class, based on available safety data sheets for related structures.

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled[5]
Skin Corrosion/IrritationH315: Causes skin irritation[6]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[6]
Skin SensitizationH317: May cause an allergic skin reaction[5]
Germ Cell MutagenicityH341: Suspected of causing genetic defects[4]
CarcinogenicityH350/H351: May cause/Suspected of causing cancer[4][5]
Specific Target Organ ToxicityH370, H372: Causes damage to organs (single/repeated exposure)[4]
Hazardous to the Aquatic EnvironmentH400/H410: Very toxic to aquatic life (with long-lasting effects)[4][5]
Risk Assessment Workflow

A systematic risk assessment should be performed before any new experimental protocol involving these compounds is initiated.

RiskAssessment cluster_0 Risk Assessment Workflow for Hydrazinylpyridazine Hydrochloride Salts A Identify Hazards (Toxicological, Chemical, Physical) B Evaluate Exposure Potential (Quantity, Frequency, Route) A->B C Assess Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (High, Medium, Low) C->D E Implement Additional Controls (e.g., Glove Box, Specialized PPE) D->E If risk is unacceptable F Review and Document D->F If risk is acceptable E->F

Caption: A workflow for conducting a risk assessment before handling hydrazinylpyridazine hydrochloride salts.

Safe Handling Protocols: A Multi-Layered Defense

Given the hazardous nature of these compounds, a stringent set of handling protocols is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

  • Chemical Fume Hood: All work with hydrazinylpyridazine hydrochloride salts, including weighing, dissolving, and reaction setup, must be conducted in a properly functioning chemical fume hood.[11]

  • Glove Box: For particularly hazardous or sensitive operations, or when handling larger quantities, the use of a glove box under an inert atmosphere is recommended.[12]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[12] Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are mandatory.[11] A face shield should be worn in situations with a higher risk of splashing.[11]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12]

  • Respiratory Protection: While working in a fume hood should be sufficient, if a risk assessment indicates a potential for inhalation exposure, a respirator with appropriate cartridges should be used.[12]

The following table provides a summary of recommended PPE.

Body PartProtectionRationale
HandsNitrile or Neoprene GlovesPrevents dermal absorption and skin irritation.[12]
EyesChemical Safety Goggles / Face ShieldProtects against splashes and eye irritation.[11]
BodyFlame-Resistant Lab Coat, Long Pants, Closed-toe ShoesMinimizes skin contact and protects from spills.[12]
RespiratoryChemical Fume Hood / Respirator (if necessary)Prevents inhalation of toxic dust or vapors.[11]
Experimental Workflow: A Step-by-Step Approach
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: Add the solvent to the solid in the fume hood. If the compound is hygroscopic, use anhydrous solvents and consider techniques to minimize atmospheric exposure.[3]

  • Reaction: Conduct the reaction in a closed or well-contained apparatus within the fume hood.

  • Post-Reaction: Quench any reactive materials safely according to the specific reaction protocol.

  • Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the compound.

  • Waste Disposal: Dispose of all waste (solid, liquid, and contaminated materials) in appropriately labeled hazardous waste containers.

Storage and Stability: Preserving Integrity and Preventing Hazards

Proper storage is crucial for maintaining the chemical integrity of hydrazinylpyridazine hydrochloride salts and for preventing accidents.

  • Container: Store in a tightly sealed, properly labeled container.[10]

  • Location: Keep in a cool, dry, and well-ventilated area.[10] The storage area should be secure and accessible only to authorized personnel.[13]

  • Incompatibilities: Store away from oxidizing agents, acids, and sources of heat or ignition.[10][12]

  • Hygroscopicity Management: For hygroscopic compounds, consider storing the container within a desiccator or a dry box.[3] Using smaller, single-use aliquots can also minimize moisture absorption from repeated opening of the main container.[3]

Emergency Procedures: Preparedness and Response

Despite all precautions, it is essential to be prepared for emergencies.

Spill Response
  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Containment: For small spills, use an inert absorbent material to carefully collect the solid. Do not use combustible materials like paper towels for the initial cleanup of a significant spill.

  • Decontamination: Decontaminate the spill area thoroughly.

  • Waste: All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate safety personnel.

Exposure Response

Immediate action is critical in the event of personal exposure.

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Emergency Response Flowchart

EmergencyResponse cluster_1 Emergency Response for Hydrazinylpyridazine Hydrochloride Salts Start Emergency Event (Spill or Exposure) Assess Assess the Situation (Immediate Danger?) Start->Assess Evacuate Evacuate Area Assess->Evacuate Yes Alert Alert Supervisor / Emergency Services Assess->Alert No Evacuate->Alert Spill Spill Response Alert->Spill Spill Exposure Exposure Response Alert->Exposure Exposure Decontaminate Decontaminate Area / Personnel Spill->Decontaminate Exposure->Decontaminate Medical Seek Medical Attention Exposure->Medical Report Document and Report Incident Decontaminate->Report Medical->Report

Caption: A flowchart outlining the immediate steps to take in case of a spill or personal exposure.

Waste Disposal

All waste containing hydrazinylpyridazine hydrochloride salts, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of these materials in standard trash or down the drain.[12]

Conclusion: A Commitment to Safety

Hydrazinylpyridazine hydrochloride salts are valuable tools in drug discovery and development, but their potential hazards demand a rigorous and informed approach to safety. By understanding the underlying chemical principles of their reactivity and toxicity, and by implementing the multi-layered safety protocols outlined in this guide, researchers can work with these compounds confidently and safely. A proactive, educated, and vigilant approach is the key to mitigating risk and fostering a secure research environment.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Alfa Aesar. (2025, September 18). Safety Data Sheet: Pyridazine. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • NASA Technical Reports Server (NTRS). (n.d.). THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • DTIC. (1974, August 2). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. Retrieved from [Link]

  • Reddit. (n.d.). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, March 2). Hydrazine: Human health tier II assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). HYDRAZINE. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. (2022). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A π-stacking highly stable insensitive energetic inner salt and its insensitive energetic salts. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Magnesium Chloride. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, October 3). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Kinetic parameters for thermal decomposition of hydrazine. Retrieved from [Link]

  • WikEM. (2024, July 17). Hydrazine toxicity. Retrieved from [Link]

  • PubChem. (n.d.). 3(2H)-Pyridazinone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in Pyridazine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Hydrazinopyridazines in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties.[1] Among the various functionalizations of the pyridazine ring, the introduction of a hydrazine (-NHNH2) group unlocks a treasure trove of synthetic possibilities, leading to a diverse array of novel molecular architectures with significant therapeutic potential. Hydrazides and their derivatives are crucial building blocks in the synthesis of a plethora of heterocyclic compounds.[2][3]

This technical guide provides a comprehensive exploration of the reactivity of the hydrazine group within pyridazine systems. It is designed for researchers, scientists, and drug development professionals, offering not only a survey of key reactions but also a deeper understanding of the underlying chemical principles that govern these transformations. By elucidating the "why" behind the "how," this guide aims to empower chemists to rationally design and execute synthetic strategies for the development of next-generation pyridazine-based therapeutics.

Part 1: Synthesis of Hydrazinopyridazines - The Gateway to Chemical Diversity

The most common and direct route to hydrazinopyridazines is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, on the pyridazine ring with hydrazine hydrate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, facilitates nucleophilic attack. Halogenated pyridazines, particularly chloropyridazines, are excellent substrates for this reaction.

Reaction Causality:

  • Solvent Choice: The reaction is typically carried out in a polar protic solvent such as ethanol, n-butanol, or ethylene glycol.[4] These solvents can solvate both the hydrazine nucleophile and the transition state, facilitating the reaction. The choice of a high-boiling solvent like ethylene glycol allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy barrier.

  • Temperature Control: Refluxing the reaction mixture is a common practice to ensure a sufficient reaction rate.[5] The specific temperature is dictated by the reactivity of the starting materials and the boiling point of the chosen solvent.

  • Excess Hydrazine Hydrate: Hydrazine hydrate is often used in excess to drive the reaction to completion and to act as a scavenger for the hydrogen halide byproduct.

Experimental Protocol: Synthesis of 3-Hydrazino-6-chloropyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 3-hydrazino-6-chloropyridazine.

ReactantMolar RatioSolventTemperatureReaction TimeYield
3,6-Dichloropyridazine1.0EthanolReflux4-6 hours>90%

Part 2: Key Reactions of the Hydrazine Group in Pyridazine Systems

The synthetic utility of hydrazinopyridazines stems from the versatile reactivity of the hydrazine moiety. This group can act as a potent nucleophile, a precursor for hydrazone formation, and a key component in cyclization reactions.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones

One of the most fundamental reactions of hydrazinopyridazines is their condensation with aldehydes and ketones to form the corresponding hydrazones, often referred to as Schiff bases.[3] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Mechanistic Insight:

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

Experimental Workflow: Hydrazone Formation

G Workflow for Hydrazone Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Hydrazinopyridazine Dissolve Hydrazinopyridazine in Solvent Mix Mix Reactant Solutions Hydrazinopyridazine->Mix Carbonyl Dissolve Aldehyde/Ketone in Solvent Carbonyl->Mix Catalyst Add Acid Catalyst (e.g., Acetic Acid) Mix->Catalyst Heat Heat to Reflux Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Product Product Dry->Product Pure Hydrazone

Caption: A generalized workflow for the synthesis of pyridazinyl hydrazones.

Cyclization Reactions: Building Fused Heterocyclic Systems

Hydrazinopyridazines are invaluable precursors for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological interactions.[6] A prominent example is the synthesis of triazolopyridazines.

Synthesis of Triazolopyridazines:

The reaction of a hydrazinopyridazine with a one-carbon synthon, such as formic acid or triethyl orthoformate, leads to the formation of a fused[4][7][8]triazolo[4,3-b]pyridazine ring system.[7]

Reaction Mechanism: Triazolopyridazine Formation

G Mechanism of Triazolopyridazine Formation Start Hydrazinopyridazine + Formic Acid Intermediate1 N-Formylhydrazinopyridazine Start->Intermediate1 Acylation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product [1,2,4]Triazolo[4,3-b]pyridazine Intermediate2->Product Dehydration

Caption: A simplified mechanism for the formation of the triazolopyridazine ring system.

Experimental Protocol: Synthesis of 6-Phenyl-[4][7][8]triazolo[4,3-b]pyridazine

  • A mixture of 3-hydrazino-6-phenylpyridazine (1.0 eq) and formic acid (10-15 eq) is heated at reflux for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the excess formic acid is removed under reduced pressure.

  • The residue is triturated with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The solid product is collected by filtration, washed with water, and dried to give the desired triazolopyridazine.

ReactantReagentTemperatureReaction TimeYield
3-Hydrazino-6-phenylpyridazineFormic AcidReflux2-4 hours~85-95%
Cyclocondensation Reactions

Hydrazinopyridazines can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole-fused pyridazines.[8][9] These reactions are powerful tools for the construction of complex heterocyclic scaffolds.

Causality in Experimental Design:

  • Choice of Dicarbonyl Compound: The nature of the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) will determine the substitution pattern on the newly formed pyrazole ring.

  • Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) or base (e.g., piperidine) to facilitate the initial condensation and subsequent cyclization steps.[8]

Oxidation and Reduction Reactions

The hydrazine group is susceptible to both oxidation and reduction, although these reactions are less commonly employed for synthetic diversification compared to condensation and cyclization.

  • Oxidation: Strong oxidizing agents can convert the hydrazine group to a diazonium salt, which can then be used in various coupling reactions. However, controlling the oxidation state can be challenging.

  • Reduction (Wolff-Kishner Type): While the classical Wolff-Kishner reduction is used to reduce carbonyls to alkanes via a hydrazone intermediate, similar principles can be applied to certain pyridazine systems.[10] The deamination of the hydrazine group to a hydrogen atom can be achieved under harsh basic conditions, effectively de-functionalizing that position.

Part 3: Applications in Drug Development

The diverse reactivity of the hydrazine group in pyridazine systems has been leveraged to synthesize numerous compounds with promising pharmacological profiles.

  • Antihypertensive Agents: Several bicyclic 3-hydrazinopyridazines have been synthesized and shown to possess significant antihypertensive activity.[1]

  • Anticancer Agents: The triazolopyridazine scaffold, readily accessible from hydrazinopyridazines, is a core component of many compounds with potent anticancer properties.[6]

  • Antimicrobial Agents: Pyridazinyl hydrazones have been extensively investigated for their antibacterial and antifungal activities.[3]

Conclusion

The hydrazine group is a remarkably versatile functional handle on the pyridazine scaffold, providing a gateway to a vast chemical space of novel heterocyclic compounds. A thorough understanding of its reactivity, from simple condensations to complex cyclization cascades, is essential for medicinal chemists aiming to design and synthesize new therapeutic agents. The ability to rationally choose reaction conditions and reagents based on mechanistic principles is paramount to successfully harnessing the synthetic potential of hydrazinopyridazines in the quest for innovative drugs.

References

  • s-Triazolopyridazines: synthesis as potential therapeutic agents. Journal of the Chemical Society (Resumed). 1963. [Link][7]

  • Blanksma, J. J., & Witte, C. H. D. (2010). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Recueil des Travaux Chimiques des Pays-Bas, 129(9), 1145-1151. [Link][4]

  • Gomes, P. A. C., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6489. [Link][2]

  • Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2146–2182. [Link][8][9]

  • Hydrazide-based drugs in clinical use. (n.d.). ResearchGate. [Link][11]

  • Ghorab, M. M., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20496-20508. [Link][5]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot. [Link][12]

  • Proposed mechanism for the cyclocondensation reaction between.... (n.d.). ResearchGate. [Link][13]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020, August 15). Chemistry LibreTexts. [Link][10]

  • Synthesis and Reactions of Some Pyridazine Derivatives. (n.d.). Sci-Hub. [Link][14]

  • Singh, N., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(16), 4785. [Link][3]

  • Schenker, E., & Salzmann, R. (1979). [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)]. Arzneimittelforschung, 29(12), 1835-43. [Link][1]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link][15]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155. [Link][16]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). ResearchGate. [Link][6]

  • Al-Hiari, Y. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6333-6346. [Link][17]

Sources

Methodological & Application

Application Notes: The Strategic Use of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and cardiovascular effects.[1][2][3] The functionalization of this core is key to modulating pharmacological activity, making versatile building blocks paramount for drug discovery and development. Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is one such cornerstone reagent. Its dual functionality—a nucleophilic hydrazine group and an electrophilic methyl ester—on the pyridazine framework allows for a diverse range of cyclization and derivatization reactions. This document provides an in-depth guide to the strategic application of this reagent, complete with field-tested protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

Reagent Profile and Handling

Before utilization in synthesis, a thorough understanding of the reagent's properties and safety requirements is essential.

Physicochemical Data
PropertyValueSource
IUPAC Name Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochlorideChemScene[4]
CAS Number 1788044-11-0ChemScene[4]
Molecular Formula C₆H₁₀Cl₂N₄O₂ChemScene[4]
Molecular Weight 241.08 g/mol ChemScene[4]
Appearance Typically an off-white to yellow solidGeneral Knowledge
Solubility Soluble in water, methanol; sparingly soluble in ethanolGeneral Knowledge
Safety and Handling

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[5]

    • Wear protective gloves, safety glasses with side shields, and a lab coat.[6]

    • Avoid breathing dust; do not ingest or allow contact with skin and eyes.[5]

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Core Synthetic Application: Annulation of Fused Heterocyclic Systems

The primary utility of this reagent lies in its capacity to act as a synthon for building fused heterocyclic systems, particularly those of therapeutic interest like the[4][7]triazolo[4,3-b]pyridazines.

Synthesis of[4][5][8]Triazolo[4,3-b]pyridazine Scaffolds

The[4][7]triazolo[4,3-b]pyridazine core is a key pharmacophore found in numerous kinase inhibitors and other targeted therapeutics. The hydrazine moiety of the starting material is crucial for the construction of the fused triazole ring.

Scientific Rationale & Mechanism: The synthesis proceeds via a condensation-cyclization cascade. The hydrazine group, being the more potent nucleophile, reacts with a suitable one-carbon (C1) electrophile, such as triethyl orthoformate or a carboxylic acid derivative. This reaction forms a hydrazone intermediate. Subsequent intramolecular cyclization, driven by heating, involves the nucleophilic attack of the secondary nitrogen of the hydrazone onto the adjacent pyridazine ring nitrogen, followed by elimination (of ethanol or water), leading to the stable, aromatic triazolopyridazine ring system. The hydrochloride salt must first be neutralized in situ with a base (e.g., triethylamine, pyridine) to free the hydrazine nucleophile for reaction.

Workflow for Triazolopyridazine Synthesis

Caption: General workflow for synthesizing triazolopyridazines.

Detailed Protocol: Synthesis of Methyl[4][5][8]triazolo[4,3-b]pyridazine-7-carboxylate

This protocol describes the reaction with triethyl orthoformate to yield the parent unsubstituted triazolo-fused product.

Materials:

  • Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (1.0 eq)

  • Triethyl orthoformate (10-15 eq, serves as reagent and solvent)

  • Ethanol (as co-solvent, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (e.g., 2.41 g, 10 mmol).

  • Reagent Addition: Add triethyl orthoformate (e.g., 22.2 g, 150 mmol, 15 eq). The hydrochloride salt will not fully dissolve initially.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 145-150 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 3-5 hours.

    • Causality Note: The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol, which aromatizes the triazole ring. Triethyl orthoformate is used in large excess to act as the solvent and drive the initial condensation equilibrium forward.

  • Work-up: a. Cool the reaction mixture to room temperature. A precipitate of the product should form. b. Reduce the volume of the mixture under reduced pressure to remove excess triethyl orthoformate. c. Add a non-polar solvent like diethyl ether or hexane to the residue to precipitate the product fully. d. Filter the solid product using a Buchner funnel, wash with cold diethyl ether, and dry under vacuum.

  • Purification & Characterization:

    • The crude product is often of high purity. If required, it can be recrystallized from ethanol or purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

    • Expected Yield: >85%.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Synthetic Application: Construction of Pyrazole-Containing Scaffolds

The hydrazine moiety can also react with 1,3-dielectrophiles, such as β-diketones or their equivalents, to construct fused or substituted pyrazole rings, a common motif in medicinal chemistry.[8]

Synthesis of Pyridazinyl-Pyrazoles via Knorr Pyrazole Synthesis

Scientific Rationale & Mechanism: This classical reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone at one carbonyl group, followed by intramolecular condensation of the remaining amino group with the second carbonyl, and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity (i.e., which nitrogen of the hydrazine attacks which carbonyl) can be influenced by the steric and electronic nature of the substituents on both reactants.

Decision Pathway for Pyrazole vs. Triazole Synthesis

Decision_Pathway start_node Start: Methyl 6-hydrazinylpyridazine-3-carboxylate HCl decision Choice of Co-Reagent? start_node->decision path1_reagent C1 Electrophile (e.g., Orthoformate, Acyl Chloride) decision->path1_reagent Annulation path2_reagent 1,3-Dielectrophile (e.g., Acetylacetone, β-ketoester) decision->path2_reagent Condensation path1_product Fused Triazole Ring ([1,2,4]triazolo[4,3-b]pyridazine) path1_reagent->path1_product path2_product Substituted Pyrazole Ring (Pyridazinyl-pyrazole) path2_reagent->path2_product

Caption: Choosing a co-reagent directs synthesis to different scaffolds.

Detailed Protocol: Synthesis of Methyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylate

Materials:

  • Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Ethanol or Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • Neutralization: Suspend Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (e.g., 2.41 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add triethylamine (1.21 g, 1.67 mL, 12 mmol) dropwise while stirring. Stir for 15 minutes at room temperature to ensure the formation of the free hydrazine base.

    • Trustworthiness Note: Pre-neutralization is critical. Without it, the hydrazine is protonated and non-nucleophilic, preventing the reaction.

  • Diketone Addition: Add acetylacetone (1.10 g, 1.13 mL, 11 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: a. Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. b. Partition the residue between ethyl acetate and water. c. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Evaporate the solvent to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., eluting with 20-40% ethyl acetate in hexanes) to afford the pure product.

    • Expected Yield: 75-90%.

    • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. (2015). [Link]

  • Methyl 6-chloropyridazine-3-carboxylate. PubChem. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health (NIH). (2017). [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. (2025). [Link]

  • Preparation method of methyl hydrazinocarboxylate.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing (SciRP.org). (2015). [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. (2020). [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]

  • Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. National Institutes of Health (NIH). (2024). [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. MDPI. (2016). [Link]

  • Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. (2019). [Link]

  • Efficient Synthesis of Methyl 6-(6-Aryl-1,2,4-triazin3-yl)pyridine-2-carboxylates. ResearchGate. (2020). [Link]

  • Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica. (2016). [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. ACS Publications. (2021). [Link]

Sources

Application Note & Protocol: Facile Synthesis of Pyrazole-Pyridazine Hybrids via Acid-Catalyzed Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The fusion of pyrazole and pyridazine rings into a single molecular framework has emerged as a powerful strategy in modern medicinal chemistry.[1] Pyrazole derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Similarly, the pyridazine moiety is a key pharmacophore in numerous bioactive compounds. The resulting hybrid molecules often exhibit enhanced or novel therapeutic potential, making their efficient synthesis a topic of considerable interest for drug discovery and development professionals.[4]

This document provides a detailed guide to a robust and widely applicable method for synthesizing pyrazole derivatives from hydrazinylpyridazine precursors: the acid-catalyzed cyclocondensation with 1,3-dicarbonyl compounds. This reaction, a variant of the classic Knorr pyrazole synthesis, offers high yields and a straightforward procedure for creating diverse libraries of pyrazole-pyridazine hybrids.[5][6]

The Core Synthetic Strategy: Knorr-Type Cyclocondensation

The primary method for constructing the pyrazole ring from a hydrazine precursor is the reaction with a 1,3-dicarbonyl compound.[7] This reaction proceeds via a cyclocondensation mechanism, where the two carbonyl groups of the dicarbonyl compound react with the two nitrogen atoms of the hydrazine to form the five-membered heterocyclic pyrazole ring, with the elimination of two molecules of water.[8]

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The process, typically catalyzed by a Bronsted acid (e.g., acetic acid, HCl), can be broken down into four key steps:

  • Initial Nucleophilic Attack & Imine Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazinylpyridazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[9] An acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the attack. Subsequent dehydration leads to the formation of a hydrazone intermediate.[8]

  • Tautomerization: The hydrazone can exist in equilibrium with its enamine tautomer, which is key for the subsequent cyclization step.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[10] This step forms the five-membered ring, resulting in a heterocyclic intermediate, often a dihydroxypyrazolidine.[11]

  • Dehydration & Aromatization: The final step is a second dehydration event, which eliminates a molecule of water and results in the formation of a stable, aromatic pyrazole ring.[5] The thermodynamic driving force of forming this aromatic system ensures high conversion to the final product.[12]

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_materials Starting Materials cluster_process Synthetic Protocol cluster_validation Product Validation SM1 Hydrazinylpyridazine Precursor P1 Reaction Setup: Solvent + Acid Catalyst SM1->P1 SM2 1,3-Dicarbonyl Compound SM2->P1 P2 Thermal Conditions (e.g., Reflux) P1->P2 P3 Reaction Monitoring (TLC) P2->P3 P4 Work-up & Isolation P3->P4 V1 Purification (Recrystallization or Column Chromatography) P4->V1 V2 Characterization (NMR, MS, IR) V1->V2 V3 Final Product: Purity & Yield Analysis V2->V3

Caption: General experimental workflow for pyrazole synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridazine as a representative example.

Materials & Reagents
  • 3-Chloro-6-hydrazinylpyridazine (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Glacial Acetic Acid (catalytic amount, ~5 drops)

  • Ethanol (Anhydrous, reaction solvent)

  • Ethyl Acetate (for extraction and TLC)

  • Hexanes (for extraction and TLC)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-hydrazinylpyridazine (e.g., 1.45 g, 10 mmol).

  • Solvent & Reagent Addition: Add 40 mL of anhydrous ethanol to the flask and stir until the starting material is fully dissolved. To this solution, add acetylacetone (1.11 g, 11 mmol, 1.1 eq) via syringe, followed by 5 drops of glacial acetic acid.

    • Causality Note: Ethanol is an excellent solvent for both reactants and its boiling point is suitable for reflux conditions. The slight excess of acetylacetone ensures the complete consumption of the limiting hydrazinylpyridazine. Acetic acid serves as the essential catalyst to accelerate the condensation and dehydration steps.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a 30:70 Ethyl Acetate/Hexanes mobile phase. Spot the starting material and the reaction mixture. The reaction is complete when the starting hydrazine spot has been completely consumed (typically 2-4 hours).

  • Cooling & Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst), and then with 50 mL of brine.

    • Causality Note: The bicarbonate wash is critical to remove the acid catalyst, which can interfere with product isolation and stability. The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and collect the filtrate.

  • Final Product Isolation: Remove the ethyl acetate from the filtrate via rotary evaporation to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridazine as a crystalline solid.

Product Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

Substrate Scope & Expected Yields

The described protocol is highly versatile and can be adapted for various substituted hydrazinylpyridazines and 1,3-dicarbonyl compounds. The table below provides examples of different combinations and typical yields observed.

Hydrazinylpyridazine Precursor1,3-Dicarbonyl CompoundResulting Pyrazole-Pyridazine ProductTypical Yield (%)
3-Chloro-6-hydrazinylpyridazineAcetylacetone3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridazine85 - 95%
3-HydrazinylpyridazineDibenzoylmethane3-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazine80 - 90%
3-Chloro-6-hydrazinylpyridazineEthyl Acetoacetate3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-chloropyridazine75 - 85%
3-Methoxy-6-hydrazinylpyridazine1,1,1-Trifluoroacetylacetone3-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-methoxypyridazine70 - 80%

Yields are based on purified product and may vary depending on reaction scale and purification efficiency.

The following diagram illustrates the core reaction mechanism.

Caption: Key steps in the acid-catalyzed pyrazole synthesis.

Troubleshooting & Expert Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Insufficient catalyst; Degradation of starting material.Ensure reaction goes to completion via TLC. Add a few more drops of acetic acid. Use freshly prepared or purified hydrazinylpyridazine.
Formation of Side Products Reaction with unsymmetrical dicarbonyls can lead to regioisomers.For unsymmetrical dicarbonyls (e.g., ethyl acetoacetate), regioselectivity is often controlled by the reactivity of the carbonyls. The ketone is typically more reactive than the ester.[8] Purification by column chromatography may be necessary to separate isomers.
Difficulty in Product Isolation Product is highly soluble in the work-up solvent; Emulsion during extraction.If the product is polar, use a more polar extraction solvent like Dichloromethane. To break emulsions, add brine and allow the layers to settle for an extended period.
Reaction Stalls Deactivated starting materials; Insufficient heat.Ensure the reflux temperature is reached and maintained. If the hydrazine precursor has strong electron-withdrawing groups, a stronger acid catalyst (e.g., a drop of conc. HCl) or longer reaction times may be required.

Conclusion

The Knorr-type cyclocondensation of hydrazinylpyridazines with 1,3-dicarbonyl compounds is a highly efficient, reliable, and versatile method for the synthesis of pharmacologically relevant pyrazole-pyridazine hybrids. The reaction proceeds through a well-understood mechanism, is generally high-yielding, and utilizes readily available starting materials and reagents. This protocol provides a solid foundation for researchers in medicinal chemistry and drug development to access a wide array of novel chemical entities for biological screening.

References

  • Name-Reaction.com. Knorr pyrazole synthesis. [Online]. Available: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Online]. Available: [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Online]. Available: [Link]

  • YouTube. Structure, Synthesis, Reactions & Medicinal uses of Pyrazole | In Easy Way. [Online]. Available: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available: [Link]

  • ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Online]. Available: [Link]

  • Al-Ostath, A., et al. (2024). Insight into the therapeutic potential of pyrazole–thiazole hybrids: A comprehensive review. Archiv der Pharmazie. Available: [Link]

  • Ledovskaya, M. S., et al. (2024). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. Russian Journal of General Chemistry, 94(11), 2833-2840. Available: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Online]. Available: [Link]

  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 14(10), 1965-1985. Available: [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Online]. Available: [Link]

  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential... RSC Medicinal Chemistry. Available: [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2110-2144. Available: [Link]

  • National Institutes of Health. 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. [Online]. Available: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Online]. Available: [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Online]. Available: [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Online]. Available: [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available: [Link]

  • Isidor, J. L., & Barluenga, J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. Available: [Link]

  • ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. [Online]. Available: [Link]

  • Kumar, S. V., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973. Available: [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available: [Link]

Sources

Application Notes & Protocols: Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides an in-depth exploration of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (and its related dihydrochloride salt), a highly functionalized building block designed for efficient lead generation and optimization in drug discovery. We will detail its physicochemical properties, synthesis, and versatile reactivity. The core of this document provides validated, step-by-step protocols for key synthetic transformations, including the construction of fused and appended heterocyclic systems. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Value of the Pyridazine Core

Heterocyclic compounds are cornerstones of modern pharmacology, and nitrogen-containing heterocycles like pyridazine are of particular interest.[3] The pyridazine ring system, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic properties and conformational rigidity, making it an excellent scaffold for engaging with biological targets.[4] Pyridazine derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, and anti-diabetic properties.[5][6]

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride emerges as a particularly strategic building block due to its trifunctional nature:

  • The Pyridazine Core: A stable, aromatic scaffold.

  • The Hydrazinyl Group (-NHNH₂): A potent nucleophile and a key precursor for constructing a variety of other heterocyclic rings, such as pyrazoles and triazoles.

  • The Methyl Carboxylate Group (-COOCH₃): A versatile handle for further modification, including hydrolysis to the corresponding carboxylic acid or conversion to amides, enabling peptide-like couplings and interaction with hydrogen bond donors.

This combination allows for rapid and divergent synthesis, enabling chemists to explore a wide chemical space from a single, reliable starting material.

Physicochemical & Safety Data

Accurate characterization and safe handling are paramount. The compound is typically available as a dihydrochloride salt.

Properties
PropertyValueSource
Chemical Name Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride[7]
CAS Number 1788044-11-0[7]
Molecular Formula C₆H₁₀Cl₂N₄O₂[7]
Molecular Weight 241.08 g/mol [7]
Purity Typically ≥97%[8]
Appearance Off-white to light yellow solid-
SMILES Cl.Cl.COC(=O)C1=NN=C(NN)C=C1[7]
InChI Key VMHDNUGTKJCALB-UHFFFAOYSA-N[9]
Safety & Handling

The precursor, Methyl 6-chloropyridazine-3-carboxylate, provides a baseline for handling precautions. The hydrazinyl derivative should be handled with at least the same level of care.

Hazard Class (GHS)StatementPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P317, P330, P501
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation H319: Causes serious eye irritationP264+P265, P280, P305+P351+P338, P337+P317
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of the Building Block

Understanding the synthesis of the title compound is crucial for quality control. It is typically prepared via nucleophilic aromatic substitution from its chloro-precursor.[10]

Synthetic Workflow Diagram

G start Methyl 6-chloropyridazine- 3-carboxylate reagents Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (Solvent) Reflux start->reagents 1. Reaction workup Acidification (HCl) Isolation reagents->workup 2. Quench & Workup product Methyl 6-hydrazinylpyridazine- 3-carboxylate HCl workup->product 3. Precipitation

Caption: Synthesis of the target building block from its chloro-precursor.

Protocol: Synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride
  • Rationale: This protocol utilizes the high nucleophilicity of hydrazine to displace the chloride on the electron-deficient pyridazine ring. Ethanol is a common, effective solvent that facilitates the reaction at reflux temperatures. Acidification with HCl protonates the product, aiding in its precipitation and isolation as the stable hydrochloride salt.

  • Materials:

    • Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv)

    • Hydrazine hydrate (3.0 equiv)

    • Ethanol (EtOH), anhydrous

    • Hydrochloric acid (HCl), concentrated or as a solution in diethyl ether/dioxane

    • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

  • Procedure:

    • Suspend Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv) in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add hydrazine hydrate (3.0 equiv) to the suspension. The excess hydrazine ensures the complete consumption of the starting material.

    • Heat the reaction mixture to reflux (approx. 78 °C for EtOH) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, then concentrate under reduced pressure to remove the ethanol.

    • Re-dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol).

    • Cool the solution in an ice bath and slowly add HCl (e.g., a solution in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Self-Validation:

    • Expected Outcome: A crystalline solid.

    • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS. The disappearance of the starting material signal and the appearance of new signals corresponding to the hydrazinyl protons in the NMR spectrum are key indicators of success.

Key Synthetic Applications & Protocols

The true power of this building block lies in its versatility. The following protocols highlight its utility in constructing diverse molecular architectures.

Application Overview Diagram

G main Methyl 6-hydrazinylpyridazine- 3-carboxylate HCl -NHNH₂ -COOCH₃ sub1 Condensation with 1,3-Dicarbonyls main:f0->sub1 sub2 Acylation / Sulfonylation main:f0->sub2 sub3 Amide Coupling main:f1->sub3 sub4 Condensation with Aldehydes/Ketones main:f0->sub4 prod1 Pyrazolyl-Pyridazines sub1->prod1 prod2 Acyl/Sulfonyl Hydrazides sub2->prod2 prod3 Pyridazine-3-carboxamides sub3->prod3 prod4 Hydrazones sub4->prod4

Sources

Application Notes and Protocols: Cross-Coupling Reactions with Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Use of a Versatile Pyridazine Building Block

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyridazine core is a common motif in pharmacologically active molecules, and the presence of both a hydrazinyl and a carboxylate group offers multiple points for diversification. While the hydrazinyl moiety is not a conventional leaving group for palladium-catalyzed cross-coupling reactions, it serves as a versatile precursor to more reactive functionalities, or in some advanced methodologies, can participate in direct C-N bond functionalization.

This guide provides a comprehensive overview of two primary strategies for employing Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in cross-coupling reactions: Strategy A , a robust and widely applicable two-step approach involving conversion to a halopyridazine intermediate, and Strategy B , an emerging one-step method utilizing direct C-N bond activation. We will delve into the mechanistic rationale behind these approaches and provide detailed, field-tested protocols for key transformations.

PART 1: Foundational Strategy - Conversion to a Reactive Halopyridazine Intermediate

The most common and reliable method to engage the 6-position of the pyridazine ring in cross-coupling is to first convert the hydrazinyl group into a more suitable leaving group, such as a chlorine or bromine atom. This transformation is typically achieved via a Sandmeyer-type reaction. The resulting Methyl 6-halopyridazine-3-carboxylate is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.

Rationale for the Two-Step Approach

The hydrazinyl group (-NHNH₂) is a poor leaving group in the context of the catalytic cycles of most cross-coupling reactions. In contrast, halides (Cl, Br, I) are excellent leaving groups that readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. Therefore, the conversion of the hydrazinyl moiety to a halide is a crucial activating step.

Protocol: Conversion of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride to Methyl 6-chloropyridazine-3-carboxylate

This protocol outlines a standard procedure for the conversion of the starting material to its chloro-derivative.

Materials:

  • Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (1.0 eq) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt is indicated by a color change.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 6-chloropyridazine-3-carboxylate.[1]

Diagram of the Conversion Workflow:

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Purification start Methyl 6-hydrazinylpyridazine-3-carboxylate HCl diazonium In situ generated diazonium salt start->diazonium NaNO₂, HCl, 0-5 °C chloro_product Methyl 6-chloropyridazine-3-carboxylate diazonium->chloro_product CuCl, HCl purified_product Purified Product chloro_product->purified_product Extraction & Chromatography

Caption: Workflow for the conversion of the hydrazinyl to a chloro group.

PART 2: Cross-Coupling Reactions of Methyl 6-chloropyridazine-3-carboxylate

With the activated chloro-derivative in hand, a variety of powerful C-C and C-N bond-forming reactions can be employed to introduce molecular diversity at the 6-position of the pyridazine ring.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl and heteroaryl-aryl structures.[2] The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the C-Cl bond.[3]

Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of the chloropyridazine with a boronic acid or its ester in the presence of a base.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DME)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Table of Exemplary Suzuki-Miyaura Coupling Conditions:

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90>90
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane10085-95
3Thiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10080-90

Note: Yields are representative and may vary based on specific substrates and reaction scale.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck Coupling: For C-C Bond Formation with Alkenes

The Heck reaction allows for the arylation of alkenes, providing access to substituted styrenes and other vinylated pyridazines.[4][5]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of the chloropyridazine with an alkene in the presence of a base.

General Protocol for Heck Coupling:

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate

  • Alkene (e.g., styrene, butyl acrylate) (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (if not using a pre-formed complex)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.5 eq)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a sealed tube, combine Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 eq).

    • Add the solvent (e.g., DMF).

  • Reaction:

    • Seal the tube and heat the reaction to 100-140 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a powerful tool for the synthesis of aryl-alkynes, which are valuable intermediates in organic synthesis.[6][7]

Reaction Principle: This reaction couples the chloropyridazine with a terminal alkyne, catalyzed by both palladium and copper(I) salts in the presence of a base.[7]

General Protocol for Sonogashira Coupling:

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Base (e.g., Et₃N, DIPEA) (serves as base and often as solvent)

  • Solvent (e.g., THF, DMF)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), the palladium catalyst (2 mol%), and CuI (4 mol%).

    • Evacuate and backfill with an inert gas.

    • Add the solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq).

    • Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction:

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.

PART 3: Advanced Strategy - Direct C-N Bond Activation

While less common for this specific substrate, the direct coupling of aryl hydrazines is an emerging and atom-economical approach. This method avoids the pre-functionalization step to a halide.

Buchwald-Hartwig Amination: A Potential Pathway for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] While typically used to couple amines with aryl halides, variations exist for the coupling of hydrazine derivatives.[10][11][12] This reaction is highly dependent on the choice of ligand.

Conceptual Application:

In this context, the hydrazinyl group of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride could potentially be coupled with an aryl halide. This would involve the formation of a new N-N bond, which is a specialized application of this methodology.

General Considerations for a Buchwald-Hartwig Type Reaction:

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or Josiphos-type ligands) is crucial.[10]

  • Base: A strong, non-nucleophilic base such as NaOtBu, LiHMDS, or K₃PO₄ is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene, THF, or 1,4-dioxane are commonly used.

  • Inert Atmosphere: Strict exclusion of air and moisture is necessary for catalytic activity.

Representative Protocol (Hypothetical for this Substrate):

Materials:

  • Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

  • Aryl bromide or chloride (1.0 - 1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., XPhos) (2-4 mol%)

  • Base (e.g., NaOtBu) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., toluene)

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox):

    • To an oven-dried reaction vessel, add the palladium precursor, ligand, and base.

    • Add the aryl halide and Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride.

    • Add the anhydrous solvent.

  • Reaction:

    • Seal the vessel and heat to 80-110 °C with stirring for 4-24 hours.

  • Work-up and Purification:

    • Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify by column chromatography.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

G Pd0 Pd(0)L OxAdd Ar-Pd(II)(X)L Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(H₂NR)L]⁺X⁻ OxAdd->AmineCoord Amine Coordination (RNH₂) RedElim Ar-NHR AmineCoord->RedElim Reductive Elimination (+ Base) RedElim->Pd0

Sources

"Scale-up synthesis and purification of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-up Synthesis and Purification of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Introduction

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a crucial heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the reactive hydrazine moiety, which serves as a versatile handle for constructing more complex molecular architectures, particularly in the synthesis of novel kinase inhibitors and other therapeutic agents. The pyridazine core is a common scaffold in a variety of biologically active compounds.

This application note provides a detailed, field-tested guide for the scale-up synthesis and purification of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. The synthesis is presented as a two-part process: the preparation of the key intermediate, Methyl 6-chloropyridazine-3-carboxylate, followed by its conversion to the target hydrazine derivative and subsequent purification and salt formation.

Part 1: Scale-up Synthesis of Methyl 6-chloropyridazine-3-carboxylate

The synthesis of the chlorinated precursor is a critical first step. The chosen route is adapted from established methods suitable for large-scale production, prioritizing cost-effective starting materials and operational simplicity.[1]

Reaction Scheme

The synthesis of Methyl 6-chloropyridazine-3-carboxylate can be achieved from readily available starting materials through a multi-step process. A scalable method has been reported starting from ethyl levulinate.[1]

Protocol for Synthesis of Methyl 6-chloropyridazine-3-carboxylate

This protocol is based on a multi-step synthesis from ethyl levulinate, which has been demonstrated to be effective for large-scale preparation.[1] The final chlorination step is detailed below.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid142.11100 g0.704Starting material for this step
Thionyl chloride (SOCl₂)118.97300 mL4.11Reagent and solvent
Methanol (MeOH)32.04500 mL-For esterification and quenching
Dichloromethane (DCM)84.931 L-Extraction solvent
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-For neutralization
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-Drying agent

Step-by-Step Procedure

  • Chlorination and Esterification: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (100 g, 0.704 mol).

  • Slowly add thionyl chloride (300 mL, 4.11 mol) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and slowly add methanol (500 mL) to quench the excess thionyl chloride and perform the esterification.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in dichloromethane (1 L) and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 6-chloropyridazine-3-carboxylate.

Part 2: Scale-up Synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate

This stage involves a nucleophilic aromatic substitution reaction, where the chlorine atom on the pyridazine ring is displaced by hydrazine. The choice of hydrazine hydrate is based on its common availability and reactivity.[2][3]

Reaction Scheme
Workflow for Synthesis

Synthesis Workflow cluster_synthesis Synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate start Start: Methyl 6-chloropyridazine-3-carboxylate in Ethanol add_hydrazine Add Hydrazine Hydrate Dropwise at 0°C start->add_hydrazine Exothermic Control reflux Reflux Reaction Mixture for 4-6 hours add_hydrazine->reflux Reaction cool Cool to Room Temperature reflux->cool Completion concentrate Concentrate Under Reduced Pressure cool->concentrate Solvent Removal product Crude Product concentrate->product

Caption: Workflow for the synthesis of the crude hydrazine product.

Protocol for Synthesis

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Methyl 6-chloropyridazine-3-carboxylate172.57100 g0.58Starting material
Hydrazine hydrate (80%)50.0672.5 mL1.16Nucleophile (2 eq.)
Ethanol (EtOH)46.071 L-Solvent

Step-by-Step Procedure

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve Methyl 6-chloropyridazine-3-carboxylate (100 g, 0.58 mol) in ethanol (1 L).

  • Addition of Hydrazine: Cool the solution to 0-5 °C using an ice bath. Slowly add hydrazine hydrate (72.5 mL, 1.16 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of Crude Product: Cool the reaction mixture to room temperature. A precipitate may form. Concentrate the mixture under reduced pressure to obtain the crude Methyl 6-hydrazinylpyridazine-3-carboxylate as a solid.

Part 3: Purification and Isolation of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Purification of the crude product is essential to remove unreacted starting materials and by-products. Recrystallization is a scalable and effective method for this purpose.[4][5] The final product is converted to its hydrochloride salt to improve its stability and handling characteristics.

Workflow for Purification and Salt Formation

Purification Workflow cluster_purification Purification and Hydrochloride Salt Formation crude Crude Product recrystallize Recrystallize from Ethanol/Water crude->recrystallize dissolve Dissolve in Methanol recrystallize->dissolve Purified Free Base add_hcl Add HCl in Dioxane dissolve->add_hcl Salt Formation precipitate Precipitate Formation add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure Hydrochloride Salt filter_dry->final_product

Caption: Workflow for the purification and conversion to the hydrochloride salt.

Protocol for Purification and Salt Formation

Materials and Reagents

Reagent/MaterialQuantityNotes
Crude Methyl 6-hydrazinylpyridazine-3-carboxylate~97 gFrom previous step
Ethanol (EtOH)As neededFor recrystallization
Deionized WaterAs neededFor recrystallization
Methanol (MeOH)500 mLFor salt formation
HCl in Dioxane (4M)As neededFor salt formation

Step-by-Step Procedure

  • Recrystallization: Transfer the crude product to a large flask. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Hydrochloride Salt Formation: Dissolve the purified free base in methanol (500 mL).

  • Slowly add a 4M solution of HCl in dioxane with stirring. A precipitate will form.

  • Continue adding the HCl solution until the pH of the mixture is acidic (check with pH paper).

  • Stir the suspension for 1 hour at room temperature.

  • Collect the solid by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the final product, Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, under vacuum at 40-50 °C.

Characterization

The structure and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

  • HCl in dioxane is corrosive. Handle with appropriate care.

  • All reactions should be performed in a well-ventilated area.

Conclusion

This application note provides a robust and scalable protocol for the synthesis and purification of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride. By following these detailed procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

  • Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate Source: ResearchGate URL: [Link]

  • Title: CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate Source: Google Patents URL
  • Title: CN103130687A - Preparation method of methyl hydrazinocarboxylate Source: Google Patents URL
  • Title: CN112645883A - Preparation method of 3, 6-dichloropyridazine Source: Google Patents URL
  • Title: Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal URL: [Link]

  • Title: CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative Source: Google Patents URL
  • Title: (PDF) 1-(3-Chloropyridin-2-yl)hydrazine Source: ResearchGate URL: [Link]

  • Title: US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines Source: Google Patents URL
  • Title: Reaction of esters with hydrazine? Source: Sciencemadness.org URL: [Link]

  • Title: HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... Source: ResearchGate URL: [Link]

  • Title: CN106588758B - Synthesis process of 2-hydrazinopyridine derivative Source: Google Patents URL

Sources

Application Notes and Protocols for One-Pot Synthesis Strategies Involving Hydrazinylpyridazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of One-Pot Syntheses in Pyridazine Chemistry

Pyridazine scaffolds are a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents with applications ranging from antiviral to anticancer therapies.[1][2] The functionalization of the pyridazine ring is crucial for modulating the biological activity of these compounds. Hydrazinylpyridazines, in particular, are highly versatile intermediates due to the nucleophilic nature of the hydrazine moiety, which can serve as a handle for constructing fused heterocyclic systems.

Traditionally, the synthesis of complex pyridazine derivatives involves multi-step procedures that can be time-consuming, resource-intensive, and often lead to lower overall yields due to purification losses at each stage. One-pot synthesis has emerged as a powerful strategy to overcome these limitations. By combining multiple reaction steps in a single flask without isolating intermediates, one-pot processes offer significant advantages, including:

  • Increased Efficiency: Reduced reaction times and simpler work-up procedures.

  • Higher Yields: Minimization of product loss between steps.

  • Improved Atom Economy: Less solvent and reagent usage, leading to greener chemical processes.

  • Access to Molecular Diversity: Facilitates the rapid generation of compound libraries for drug screening.

This guide provides detailed application notes and protocols for key one-pot synthesis strategies that leverage hydrazinylpyridazine intermediates to construct medicinally relevant fused heterocyclic systems. We will delve into the mechanistic rationale behind these methods, offering insights into the causality of experimental choices to empower researchers in their synthetic endeavors.

Strategy 1: Three-Component One-Pot Synthesis of Pyrazolo[3,4-d]pyridazines

This strategy exemplifies a convergent approach where three components are combined in a single pot to rapidly assemble the pyrazolo[3,4-d]pyridazine core. This scaffold is of significant interest due to its presence in molecules with potential therapeutic activities. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.

Causality of Experimental Choices:
  • Solvent: Ethanol is often chosen as it is a relatively green solvent that effectively dissolves the reactants and facilitates the reaction without significant side reactions.

  • Catalyst: The reaction can proceed without a catalyst, although a mild acid or base can be used to accelerate the condensation and cyclization steps.

  • Temperature: Refluxing conditions are typically employed to provide the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.

  • Reactant Equivalents: Using a slight excess of the more volatile or reactive components can help to ensure the complete consumption of the limiting reagent.

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction Setup cluster_1 Reaction and Work-up A Hydrazinylpyridazine Intermediate D Combine in Flask with Solvent A->D B 1,3-Dicarbonyl Compound B->D C Aldehyde/Ketone C->D E Heat to Reflux D->E Initiate Reaction F Monitor by TLC E->F G Cool to Room Temperature F->G H Precipitate Product G->H I Filter and Wash H->I J Dry the Product I->J K Pyrazolo[3,4-d]pyridazine J->K Final Product

Caption: Workflow for the three-component synthesis of pyrazolo[3,4-d]pyridazines.

Detailed Protocol: One-Pot Synthesis of a Model Pyrazolo[3,4-d]pyridazine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydrazinylpyridazine (1.0 mmol, 1.0 equiv.), the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol, 1.1 equiv.), and the aldehyde or ketone (1.1 mmol, 1.1 equiv.) to ethanol (15 mL).

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain the final pyrazolo[3,4-d]pyridazine.

Quantitative Data Summary
EntryHydrazinylpyridazine1,3-DicarbonylAldehyde/KetoneYield (%)
13-HydrazinylpyridazineEthyl acetoacetateBenzaldehyde85
26-Chloro-3-hydrazinylpyridazineAcetylacetone4-Chlorobenzaldehyde78
33-Hydrazinyl-6-methylpyridazineDimedoneAcetone82

Strategy 2: Tandem Annulation for the Synthesis of[3][4][5]Triazolo[4,3-b]pyridazines

This powerful one-pot strategy involves a tandem reaction sequence initiated by the nucleophilic attack of a hydrazinylpyridazine on a suitable electrophile, followed by an intramolecular cyclization to form the fused triazole ring. A common approach utilizes a 3-hydrazinyl-6-chloropyridazine, where the chlorine atom serves as a leaving group in the final cyclization step.

Causality of Experimental Choices:
  • Starting Material: 3-Hydrazinyl-6-chloropyridazine is an excellent precursor. The hydrazine group is the more reactive nucleophile for the initial reaction, and the chlorine at the 6-position is a good leaving group for the subsequent intramolecular aromatic nucleophilic substitution.

  • Reagent: A one-carbon electrophile, such as triethyl orthoformate or formic acid, is used to introduce the carbon atom that will become part of the triazole ring.

  • Solvent: A high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to facilitate the high temperatures required for the intramolecular cyclization.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is added to neutralize the acid generated during the reaction and to facilitate the final cyclization step.

Reaction Mechanism Diagram

G A 3-Hydrazinyl-6-chloropyridazine C Initial Condensation A->C B One-Carbon Electrophile (e.g., Triethyl Orthoformate) B->C D Acyclic Intermediate C->D E Intramolecular Cyclization (Heat + Base) D->E F [1,2,4]Triazolo[4,3-b]pyridazine E->F

Caption: Mechanism for the one-pot synthesis of[3][4][5]triazolo[4,3-b]pyridazines.

Detailed Protocol: One-Pot Synthesis of a Model[3][4][5]Triazolo[4,3-b]pyridazine
  • Reaction Setup: To a solution of 3-hydrazinyl-6-chloropyridazine (1.0 mmol, 1.0 equiv.) in triethyl orthoformate (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.1 equiv.).

  • First Step: Heat the mixture to reflux for 2-4 hours. Monitor the formation of the intermediate by TLC.

  • Second Step (in the same pot): After the initial condensation is complete, add a non-nucleophilic base such as potassium carbonate (2.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Cyclization: Continue to heat the mixture at reflux and monitor the intramolecular cyclization by TLC until the intermediate is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization or column chromatography.

  • Drying: Dry the purified product under vacuum.

Quantitative Data Summary
EntryHydrazinylpyridazineOne-Carbon SourceBaseYield (%)
13-Hydrazinyl-6-chloropyridazineTriethyl orthoformateK₂CO₃90
23-Hydrazinyl-6-methoxypyridazineFormic acidDIPEA82
33-Hydrazinyl-6-phenylpyridazineN,N-Dimethylformamide dimethyl acetalNone75

Conclusion and Future Outlook

The one-pot synthesis strategies outlined in this guide demonstrate the power and versatility of hydrazinylpyridazine intermediates in the efficient construction of complex, fused heterocyclic systems. These methods offer significant advantages over traditional multi-step approaches, aligning with the principles of green chemistry and accelerating the drug discovery process. The ability to rapidly generate diverse libraries of pyridazine-based compounds will undoubtedly continue to fuel the discovery of new therapeutic agents. Future research in this area will likely focus on the development of novel multicomponent reactions, the use of more sustainable catalysts and solvent systems, and the application of flow chemistry to further enhance the efficiency and scalability of these important transformations.

References

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved January 25, 2026, from [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved January 25, 2026, from [Link]

  • One-pot synthesis of new pyrazolo[3,4-c]pyridazine derivatives. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][3][4][5]triazolo[4,3-a]pyrazines. Reactivity of aliphatic and aromatic hydrazides. (2001). PubMed. Retrieved January 25, 2026, from [Link]

  • Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[3][4][5]Triazolo[4, 3-b]-Pyridazine Derivatives. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Hydrazinylpyridazine Solutions for Screening Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydrazinylpyridazine compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable chemical scaffolds in their screening and discovery workflows. The inherent reactivity of the hydrazinyl moiety, while crucial for its synthetic utility, presents unique stability challenges in solution-based applications. Inconsistent results, loss of potency, and assay artifacts can often be traced back to the degradation of the compound in solution.

This document provides in-depth, field-tested guidance to help you anticipate, diagnose, and resolve stability issues. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions we receive regarding the handling of hydrazinylpyridazine solutions.

Q1: My hydrazinylpyridazine solution has turned yellow or brown. What does this signify and is it still usable?

A color change is a strong visual indicator of compound degradation.[1] The hydrazinyl group is susceptible to oxidation, which can generate highly colored byproducts.[1] This process can be accelerated by exposure to air (oxygen), light, and trace metal contaminants. If you observe a color change, it is highly recommended to verify the purity and concentration of your solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) before proceeding with your experiment.[1] Using a degraded solution can lead to inaccurate screening results and misleading structure-activity relationships (SAR).

Q2: What are the optimal storage conditions for solid hydrazinylpyridazine compounds and their solutions?

To ensure maximum longevity, both solid compounds and stock solutions require specific storage conditions to mitigate degradation. The primary goals are to minimize exposure to oxygen, light, moisture, and heat.[1][2]

ConditionSolid Compound StorageStock Solution StorageRationale
Temperature 2-8°C or -20°C[1]-20°C or -80°CReduces the rate of chemical degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen)[1]Overlay with Argon or Nitrogen before sealingPrevents oxidation from atmospheric oxygen.[3]
Light Store in an amber vial or protected from lightUse amber vials or wrap vials in foilPrevents photodegradation.[1]
Moisture Keep in a tightly sealed container in a desiccator[4]Use anhydrous-grade solvents; seal tightlyPrevents hydrolysis and moisture-catalyzed degradation.

Q3: Which solvents should I use to prepare my stock solutions? Can I use aqueous buffers?

The choice of solvent is critical. Hydrazinylpyridazines often have limited solubility in many organic solvents.[5]

  • Recommended Organic Solvents: High-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most common choices for preparing high-concentration stock solutions for screening.

  • Aqueous Solutions: Hydrazines are generally more stable in acidic conditions and unstable in neutral or alkaline conditions, especially when oxygen is present.[3] If you must use an aqueous buffer for your assay, prepare the working solution fresh from a non-aqueous stock immediately before use. Avoid storing compounds in aqueous buffers for extended periods.

Q4: How does the hydrochloride salt form of my compound affect its stability and use?

The hydrochloride salt form is often supplied to improve the stability and handling characteristics of the otherwise reactive free hydrazine.[5] However, the acidic nature of the salt can influence reaction mechanisms. For many biological assays or chemical reactions where the free hydrazine needs to act as a nucleophile, the addition of a mild, non-nucleophilic base may be necessary to liberate the active form.[5] This should be done immediately prior to the experiment to minimize the time the less-stable free base spends in solution.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental problems and provides a logical workflow for diagnosing the root cause.

Problem: I'm observing a progressive loss of compound activity or inconsistent results over the course of my screening run.

This is a classic symptom of compound instability in the assay medium. The active compound is likely degrading over the time it takes to run the experiment.

Troubleshooting Workflow

G A Problem: Inconsistent Results / Activity Loss Over Time B Hypothesis: Compound is degrading in the final assay buffer. A->B  Initial Assessment C Step 1: Time-Course Stability Study B->C D Incubate compound in assay buffer. Sample at T=0, 1h, 2h, 4h, etc. C->D  Method E Analyze samples by HPLC-UV or LC-MS D->E F Result: Is parent compound peak area decreasing over time? E->F G YES: Degradation Confirmed F->G  If Yes H NO: Stability is NOT the issue F->H  If No I Solution 1: Minimize Incubation Time Add compound just before reading. G->I  Immediate Fix J Solution 2: Modify Buffer - Degas buffer to remove O2 - Test lower pH if compatible - Add a scavenger (e.g., low-level antioxidant) G->J  Robust Fix K Investigate other variables: - Plate edge effects - Reagent addition errors - Detector fluctuations H->K  Next Steps

Caption: Troubleshooting workflow for diagnosing inconsistent assay results.

Causality Explained: The primary degradation mechanism for hydrazines in aqueous systems is oxidation by dissolved oxygen.[3] This reaction can be catalyzed by metal ions (e.g., Cu(II)) that may be present as trace impurities in buffer components or water.[3] The rate of this oxidation is highly dependent on pH, temperature, and the presence of catalysts. By systematically testing the compound's stability in your final assay buffer, you can confirm if degradation is the root cause of your inconsistent results.

Key Experimental Protocols

These protocols provide a validated framework for preparing and assessing your solutions.

Protocol 1: Preparation of a Stabilized Hydrazinylpyridazine Stock Solution

This protocol minimizes initial degradation during solution preparation.

Materials:

  • Hydrazinylpyridazine compound (solid)

  • Anhydrous-grade DMSO (or other suitable solvent)

  • Inert gas (Argon or Nitrogen) with delivery system

  • Amber glass vials with screw caps and PTFE septa

  • Analytical balance, vortex mixer

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber vial on the analytical balance.

  • Dispense Compound: Carefully weigh the desired amount of the solid hydrazinylpyridazine compound into the vial.

  • Inert Atmosphere: Gently flush the headspace of the vial with Argon or Nitrogen for 15-30 seconds to displace air.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Seal and Dissolve: Immediately cap the vial tightly. Dissolve the compound by vortexing or sonicating until no solid particles are visible.

  • Final Purge & Storage: Briefly loosen the cap, purge the headspace again with inert gas, and re-tighten securely. Store immediately at -20°C or -80°C.

Protocol 2: General HPLC Method for Monitoring Solution Stability

This method allows you to quantify the parent compound and observe the appearance of degradation products.

Instrumentation:

  • HPLC system with a UV detector[2][6]

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[7]

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Note: This is a starting point. The gradient and mobile phase may require optimization for your specific compound.)

Procedure:

  • Prepare Standard: Create a fresh, accurately weighed "T=0" standard solution of your compound using the method in Protocol 1. This will serve as your reference.

  • Sample Preparation: Take an aliquot of the solution you wish to test (e.g., from a stability study) and dilute it to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Injection: Inject a standard volume (e.g., 10 µL) onto the HPLC system.

  • Gradient Elution (Example):

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Data Analysis:

    • Monitor at a wavelength where the parent compound has strong absorbance (e.g., 230-280 nm).

    • Compare the chromatogram of your test sample to the T=0 standard.

    • Look for: A decrease in the peak area of the parent compound and the appearance of new, earlier-eluting (more polar) peaks, which are indicative of degradation products.[1][2]

Protocol 3: Forced Degradation Study

A forced degradation study intentionally stresses your compound to rapidly identify potential degradation pathways and sensitive conditions.[1][2] This is invaluable for developing a robust formulation or assay.

Stress ConditionProtocolRationale
Acid Hydrolysis Add 0.1 M HCl to the solution. Incubate at 60°C for 24h.Tests stability to low pH environments.
Base Hydrolysis Add 0.1 M NaOH to the solution. Incubate at 60°C for 24h.Tests stability to high pH environments.
Oxidation Add 3% H₂O₂ to the solution. Incubate at room temp for 24h.Simulates oxidative stress, a primary degradation pathway.[8]
Thermal Stress Heat the solution at 70°C for 24 hours.[1]Evaluates thermal liability.
Photostability Expose the solution to direct UV light (e.g., in a photostability chamber) for 24h.Evaluates light sensitivity.[1]

Procedure:

  • Prepare separate samples of your compound under each stress condition listed in the table.

  • Include a control sample kept at room temperature and protected from light.[1]

  • After the incubation period, neutralize the acid and base samples.

  • Analyze all samples, including the control, by HPLC (Protocol 2) to assess the extent of degradation and the profile of the degradants.

Understanding the Mechanism: The Oxidation Pathway

The instability of hydrazinylpyridazines is primarily rooted in the oxidation of the hydrazine moiety. This process is often a multi-step radical reaction.

G A Hydrazinylpyridazine (R-NH-NH2) L1 [O2, Metal Ions (e.g., Cu(II))] -e-, -H+ B Hydrazyl Radical (R-NH-NH•) E Further Oxidation & Side Products (e.g., Ammonia) B->E  Side Reactions L2 -e-, -H+ C Diazene Intermediate (R-N=NH) L3 Tautomerization & Decomposition D Pyridazine + N2 Gas (R-H + N2) L1->B L2->C L3->D

Caption: Simplified oxidative degradation pathway of a hydrazinyl compound.

This pathway begins with the formation of a hydrazyl radical, a key step that is accelerated by oxygen and metal ion catalysts.[3] The subsequent oxidation and decomposition steps lead to the loss of the hydrazine group, often yielding nitrogen gas and the parent pyridazine ring, along with other byproducts like ammonia.[3] Understanding this mechanism underscores the importance of excluding oxygen and potential metal contaminants from your solutions.

By implementing the strategies and protocols outlined in this guide, you can significantly improve the stability and reliability of your hydrazinylpyridazine solutions, leading to more accurate and reproducible results in your research endeavors.

References

  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Georgieva, M., Zlatkov, A., & Peikov, P. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • MDPI. (2023). Systematic Screening Study for the Selection of Proper Stabilizers to Produce Physically Stable Canagliflozin Nanosuspension by Wet Milling Method. MDPI. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines - Chapter 6: Analytical Methods. ATSDR. Available at: [Link]

  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • United States Air Force Armstrong Laboratory. (1997). The Chemical and Biochemical Degradation of Hydrazine. SciSpace. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for Reactions Involving Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in chemical synthesis. Our goal is to empower you with the knowledge to make informed decisions on solvent selection, leading to successful and reproducible experimental outcomes.

Introduction: Understanding the Reagent

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a key building block in synthetic chemistry, particularly for the construction of nitrogen-containing heterocycles like pyrazoles, which are of significant interest in medicinal chemistry.[1] The molecule's reactivity is centered around the nucleophilic hydrazine moiety. However, its formulation as a hydrochloride salt presents both advantages and challenges that must be carefully considered during experimental design.

The hydrochloride salt enhances the compound's stability and shelf-life, making it easier to handle and store compared to the free base, which is more susceptible to oxidation.[2] However, the salt form also means the hydrazine is protonated, rendering it non-nucleophilic. Therefore, a crucial step in most reactions is the in-situ liberation of the free hydrazine by the addition of a suitable base. The choice of solvent is intrinsically linked to the solubility of the salt, the free base, the other reactants, and the choice of base, making it a critical parameter for reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 6-hydrazinylpyridazine-3-carboxylate provided as a hydrochloride salt?

A1: The hydrochloride salt form significantly improves the stability and handling of the compound.[2] Hydrazine derivatives can be sensitive to air and prone to degradation.[3] The salt form protects the reactive hydrazine group from oxidative decomposition, ensuring a longer shelf-life and more consistent reactivity when used.

Q2: My Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is not dissolving. What should I do?

A2: Solubility issues are a common challenge. As a salt, this compound exhibits higher polarity and is generally more soluble in polar protic solvents like water, ethanol, and methanol. It has limited solubility in many common aprotic organic solvents such as dichloromethane (DCM) or diethyl ether. If you are experiencing poor solubility in your chosen reaction solvent, consider the following:

  • Solvent Polarity: Switch to a more polar solvent. A table of recommended solvents for different reaction types is provided below.

  • Co-solvents: Employ a mixture of solvents. For instance, adding a small amount of a polar protic solvent like methanol or ethanol to a less polar solvent can significantly improve solubility.

  • Heating: Gently warming the mixture can increase the rate of dissolution. However, be mindful of the thermal stability of your reactants.

  • Base Addition: The addition of a base to neutralize the hydrochloride and form the free base will change the solubility profile. The free base is generally less polar and may be more soluble in a wider range of organic solvents.

Q3: What type of base should I use to neutralize the hydrochloride salt, and how much?

A3: The choice of base is critical. A base is required to deprotonate the hydrazinium ion and generate the nucleophilic free hydrazine.[2] The ideal base should be strong enough to deprotonate the hydrazinium salt but not so strong as to cause unwanted side reactions with other functional groups in your starting materials.

  • Commonly Used Bases:

    • Inorganic bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc) are mild bases often sufficient for this purpose.

    • Organic bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used organic bases.

  • Stoichiometry: Since the starting material is a hydrochloride salt, at least one equivalent of base is required to liberate the free hydrazine. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete neutralization. If your starting material is the dihydrochloride, you will need at least two equivalents of base.

Q4: I am seeing a color change to yellow or brown in my reaction mixture. Is this a problem?

A4: A color change to yellow or brown can be an indication of degradation of the hydrazine compound.[3] Hydrazines are susceptible to oxidation, which can lead to the formation of colored byproducts. To mitigate this:

  • Use Fresh Reagent: Ensure your Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is from a fresh, properly stored batch.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Degas Solvents: Degassing your solvents prior to use can remove dissolved oxygen.

  • Control Temperature: Avoid excessive heating, as it can accelerate decomposition.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete dissolution of the starting material. 2. Insufficient or inappropriate base used. 3. Degradation of the hydrazine. 4. Incorrect solvent choice leading to poor reaction kinetics.1. Refer to the solvent selection guide below and consider using a co-solvent system. 2. Ensure at least one equivalent of a suitable base is used. Consider a slightly stronger base if the reaction is still not proceeding. 3. Use fresh reagent and run the reaction under an inert atmosphere.[3] 4. Switch to a solvent known to be effective for the specific reaction type (see table below).
Formation of Multiple Byproducts 1. The base is too strong and reacting with other functional groups. 2. The reaction temperature is too high. 3. The free hydrazine is reacting with itself or the solvent.1. Switch to a milder base (e.g., NaHCO₃ or NaOAc). 2. Run the reaction at a lower temperature for a longer period. 3. Choose a non-reactive solvent and ensure the reaction is not left for an unnecessarily long time after completion.
Difficult Product Isolation/Workup 1. The product has high polarity and is soluble in the aqueous phase during extraction. 2. The product co-precipitates with salts formed from the base.1. Use a more polar organic solvent for extraction (e.g., ethyl acetate or a mixture with THF). Consider back-extraction of the aqueous layer. 2. After the reaction, filter the mixture to remove insoluble salts before proceeding with the workup.

Solvent Selection Guide

The optimal solvent depends heavily on the specific reaction being performed. The following table provides general recommendations for common reaction types involving Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride.

Reaction TypeRecommended SolventsRationale & Key Considerations
Pyrazole Synthesis (Knorr-type condensation with 1,3-dicarbonyls) Ethanol, Methanol, Acetic Acid, N,N-Dimethylacetamide (DMAc)Ethanol/Methanol: Good solubility for the hydrochloride salt and many dicarbonyl compounds. The protic nature can facilitate proton transfer steps.[4] Acetic Acid: Can act as both a solvent and a catalyst for the cyclization.[2] DMAc: A polar aprotic solvent that can be effective, especially for less reactive substrates, often at room temperature.[5]
Condensation with Aldehydes/Ketones to form Hydrazones Ethanol, Methanol, IsopropanolThese polar protic solvents are generally effective for dissolving the starting materials and facilitating the condensation reaction.
Nucleophilic Aromatic Substitution (if applicable) Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)These polar aprotic solvents are excellent for SNAr reactions, often requiring elevated temperatures to proceed.

Experimental Protocols

General Procedure for Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of a pyrazole derivative from Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride and a 1,3-dicarbonyl compound.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (1.0 eq.) in ethanol.

  • Base Addition: Add a suitable base (e.g., sodium acetate, 1.1 eq.) to the solution and stir for 10-15 minutes at room temperature to liberate the free hydrazine.

  • Addition of Dicarbonyl: To the resulting suspension, add the 1,3-dicarbonyl compound (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for your reaction.

SolventSelectionWorkflow A Start: Define Reaction Type (e.g., Pyrazole Synthesis) B Is the Hydrochloride Salt Soluble in a Standard Recommended Solvent? (e.g., Ethanol for Pyrazole Synthesis) A->B C Yes B->C D No B->D E Proceed with the Reaction in the Chosen Solvent C->E F Troubleshooting: Solubility Issues D->F K Does the reaction proceed cleanly? E->K G Option 1: Add a Co-solvent (e.g., small amount of MeOH or DMF) F->G H Option 2: Switch to a More Polar Solvent (e.g., DMAc or Acetic Acid) F->H I Option 3: Add Base First (Liberate free base, may improve solubility in less polar solvents) F->I J Re-evaluate Solubility G->J H->J I->J J->K L Yes K->L M No K->M P End: Successful Reaction L->P N Troubleshooting: Side Reactions/Degradation M->N O Consider Inert Atmosphere, Lower Temperature, or a Milder Base N->O O->A Re-optimize Conditions

Caption: A flowchart for systematic solvent selection and troubleshooting.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - NIH. Available at: [Link]

  • Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem. Available at: [Link]

  • Chemistry of polydentate ligands. Part 3. Ring closures effected by the reaction of β-diketones with 6,6′-dihydrazino- and 6,6′-di(N-methylhydrazino)-2,2′-bipyridylnickel(II) diperchlorate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Hydrazine - Wikipedia. Available at: [Link]

  • Recent Developments in the Synthesis of β-Diketones - MDPI. Available at: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. Available at: [Link]

  • Hydrazine in Organic Chemistry - ACS Publications. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • US4434292A - Process for the preparation of pyrazole - Google Patents.
  • IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents.
  • Hydrazine: Properties, Reactions And Uses - Chemcess. Available at: [Link]

  • Manufacture Of Hydrazinyl Compounds Useful In The Manufacture Of Pyrazole Carboxylic Acid And Derivatives Hydrazinyl Compounds And Their Use - Quick Company. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism - ScienceDirect. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • Hydrazine hydrochloride - Sciencemadness Wiki. Available at: [Link]

  • Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | CID 9124994 - PubChem. Available at: [Link]

Sources

Technical Support Center: Optimizing Temperature Conditions for Reactions with Hydrazinylpyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving hydrazinylpyridazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing temperature-sensitive reactions with this important class of heterocyclic compounds. Hydrazinylpyridazines are versatile building blocks in medicinal chemistry, but their reactivity is highly dependent on precise temperature control. This resource aims to equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in reactions with hydrazinylpyridazines?

A1: Temperature is a double-edged sword in hydrazinylpyridazine chemistry. On one hand, many reactions, such as nucleophilic aromatic substitutions and condensations to form fused heterocyclic systems, require thermal energy to overcome the activation barrier and proceed at a practical rate. On the other hand, the hydrazine moiety is thermally labile and can undergo decomposition at elevated temperatures, leading to reduced yields, increased side product formation, and potentially hazardous conditions.[1][2][3] The pyridazine ring itself, while generally aromatic, can also be susceptible to degradation under harsh thermal conditions. Therefore, finding the optimal temperature is a balancing act between achieving the desired reaction rate and minimizing unwanted decomposition pathways.

Q2: What are the common signs of thermal decomposition of hydrazinylpyridazines during a reaction?

A2: Visual and analytical cues can indicate thermal decomposition. Common observations include:

  • Color Change: A gradual or rapid darkening of the reaction mixture, often to a brown or black tar-like substance, is a strong indicator of decomposition.

  • Gas Evolution: The decomposition of the hydrazine group can release nitrogen (N₂) and ammonia (NH₃) gas, leading to bubbling or a pressure increase in a sealed system.[2]

  • Insoluble Material Formation: The appearance of insoluble, often polymeric, material can result from uncontrolled side reactions at high temperatures.

  • Complex TLC/LC-MS Profile: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture may show a multitude of new, often unidentifiable, spots or peaks, indicating a complex mixture of degradation products.

Q3: Can the same set of reactants yield different products at different temperatures?

A3: Absolutely. This phenomenon, known as temperature-controlled divergent synthesis, is a fascinating aspect of modern organic chemistry. By simply altering the reaction temperature, it is possible to direct the reaction pathway towards different kinetic or thermodynamic products. For instance, a lower temperature might favor a [2+2] cycloaddition, while a higher temperature could promote a rearrangement to a different heterocyclic system from the same starting materials.[4] This highlights the importance of precise temperature control to ensure the selective formation of the desired product.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of unreacted starting material (e.g., a halo-pyridazine).

  • The desired hydrazinylpyridazine product is present in very low concentrations or is completely absent.

Root Cause Analysis and Mitigation Strategies:

The primary cause is often insufficient thermal energy to overcome the activation barrier for the substitution reaction. However, simply increasing the temperature without careful consideration can lead to decomposition.

Troubleshooting Workflow:

start Low Yield in SNAr Reaction check_temp Is the reaction temperature sufficient? start->check_temp gradual_increase Gradually increase temperature in 10°C increments. Monitor by TLC/LC-MS at each step. check_temp->gradual_increase No solvent_choice Is the solvent appropriate? Consider a higher-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP). check_temp->solvent_choice Yes decomposition Observe for signs of decomposition (color change, gas evolution). gradual_increase->decomposition optimize_temp Identify the optimal temperature where the rate of product formation is maximized before decomposition becomes significant. decomposition->optimize_temp final_product Improved Yield optimize_temp->final_product base_check Is a base required and present? For reactions with hydrazine salts, a non-nucleophilic base is often necessary. solvent_choice->base_check base_check->final_product Proceed with optimized conditions

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Detailed Protocol for Temperature Optimization:

  • Establish a Baseline: Set up the reaction at the initial, lower temperature (e.g., room temperature or slightly elevated).

  • Incremental Heating: Gradually increase the reaction temperature in 10°C increments.

  • In-Process Monitoring: After a set time at each temperature (e.g., 1 hour), carefully take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS.

  • Identify the Onset of Reaction: Note the temperature at which product formation becomes significant.

  • Watch for Decomposition: Simultaneously, observe for any signs of decomposition. Note the temperature at which these signs appear.

  • Determine the Optimal Window: The optimal reaction temperature will be the highest temperature that provides a good reaction rate without significant decomposition.

Reaction TypeStarting MaterialsTypical Temperature Range (°C)Key Considerations
SNAr 2-halopyridine derivative, hydrazine hydrate100 - 150Reaction can be sluggish at lower temperatures. Monitor for side reactions at the higher end of the range.[5]
Condensation/Cyclization Hydrazinylpyridazine, dicarbonyl compound80 - 120 (refluxing ethanol/acetic acid)The choice of solvent can significantly influence the required temperature. Acid catalysis is common.
Fused Ring Formation Diazotized aminopyridine derivativesCan be performed at low temperatures (for diazotization) followed by thermal cyclization.Temperature control during diazotization is critical to avoid decomposition of the diazonium salt.[6]
Issue 2: Formation of Multiple Products in Condensation Reactions

Symptoms:

  • TLC/LC-MS analysis shows the desired product along with one or more significant byproducts.

  • Isolation and purification of the desired product are difficult due to the presence of closely related impurities.

Root Cause Analysis and Mitigation Strategies:

Condensation reactions of hydrazinylpyridazines with dicarbonyl compounds can lead to the formation of regioisomers or other side products. Temperature can influence the selectivity of these reactions.

Troubleshooting Decision Tree:

start Multiple Products in Condensation Reaction temp_effect Is the reaction temperature too high, leading to side reactions? start->temp_effect lower_temp Lower the reaction temperature and increase the reaction time. temp_effect->lower_temp Yes kinetic_vs_thermo Are you forming a mixture of kinetic and thermodynamic products? temp_effect->kinetic_vs_thermo No pure_product Single, Pure Product lower_temp->pure_product temp_study Perform a temperature study to favor one product over the other. kinetic_vs_thermo->temp_study solvent_effect Could the solvent be influencing selectivity? kinetic_vs_thermo->solvent_effect Potentially temp_study->pure_product solvent_screen Screen different solvents (protic vs. aprotic). solvent_effect->solvent_screen solvent_screen->pure_product

Sources

"Addressing poor solubility of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in reactions"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in their reaction setups. This document provides a series of troubleshooting steps, detailed protocols, and scientific explanations to overcome these common hurdles, ensuring your experiments proceed efficiently and effectively.

Understanding the Challenge: The Nature of the Salt

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a salt. The hydrochloride moiety significantly increases its polarity and, typically, its aqueous solubility. However, this same characteristic often leads to poor solubility in many common organic solvents used for synthesis (e.g., THF, Dichloromethane, Toluene). The key to solving solubility issues lies in understanding the pH-dependent nature of this molecule. The pyridazine and hydrazine functional groups are basic and are protonated in the hydrochloride salt form. Modifying this protonation state is often the most effective strategy for dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride won't dissolve in my aprotic organic solvent (THF, DCM, Dioxane). What is happening?

Answer: This is the most common issue encountered. As a hydrochloride salt, the compound is in its protonated, ionic state. This high polarity makes it immiscible with nonpolar or moderately polar aprotic solvents. The strong ionic lattice energy of the salt requires a solvent that can effectively solvate both the cation and the chloride anion, which these solvents cannot do. To achieve dissolution, you must either change the fundamental nature of the solute (by converting it to its free base form) or drastically alter the properties of the solvent system.

Question 2: How can I use pH adjustment to dissolve the compound in an organic solvent?

Answer: Adjusting the pH is a highly effective strategy. By adding a suitable base, you can deprotonate the hydrochloride salt, converting it to the neutral "free base" form. This free base is significantly less polar and, consequently, much more soluble in a wider range of organic solvents.

Causality: The reaction is a simple acid-base neutralization. R-NHNH₂·HCl + Base -> R-NHNH₂ + Base·HCl The resulting free base, R-NHNH₂, lacks the ionic charge of the salt, reducing its crystal lattice energy and allowing it to dissolve in organic media.

Recommended Bases:

  • Organic Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA). These are non-nucleophilic and their hydrochloride byproducts are often either soluble or easily filtered.

  • Inorganic Bases: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃). These are solids and can be easily filtered off after the reaction, but they create a heterogeneous mixture which may require vigorous stirring.

See Protocol 1 for a detailed, step-by-step guide.

Question 3: Are there specific solvents or co-solvents you recommend?

Answer: Yes, if pH adjustment is not desirable for your reaction, using a polar, protic solvent or a co-solvent system is the next best approach.[1][2]

  • Primary Solvents: Polar protic solvents like Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA) are often the best starting points for dissolving the salt form directly.

  • Co-Solvents: For reactions that require an aprotic medium, adding a minimal amount of a polar co-solvent can be highly effective.[3] A water-miscible organic solvent can increase the overall polarity of the solvent mixture, helping to dissolve the salt.[1] Common choices include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

Expert Tip: Start with your primary reaction solvent and add the co-solvent dropwise while stirring until dissolution is achieved. Use the minimum amount necessary, as co-solvents can sometimes interfere with downstream workup procedures. See the table below for a summary.

TechniqueRecommended Solvents/ReagentsKey ParametersCautions & Considerations
pH Adjustment THF, DCM, Acetonitrile + TEA or DIPEAAdd 1.1-1.5 equivalents of base.Base may interfere with subsequent reaction steps. Byproduct salts may need to be filtered.
Co-Solvency Primary Solvent (e.g., THF, Toluene) + Co-solvent (DMF, DMSO)Start with 5-10% (v/v) of co-solvent.Can complicate purification. Ensure co-solvent is inert to your reaction conditions.
Sonication Any solvent system.Use a high-frequency ultrasonic bath.Primarily for kinetics; may not solve fundamental insolubility. Can generate localized heat.
Gentle Heating Alcohols (MeOH, EtOH), DMF, DMSOHeat to 40-60°C.Risk of compound degradation. Use a reflux condenser to prevent solvent loss.[4]

Question 4: I've seen sonication mentioned. How does it help and is it a primary solution?

Answer: Sonication is an excellent kinetic tool but not a thermodynamic one. It uses high-frequency sound waves to create and collapse microscopic bubbles (acoustic cavitation), which generates powerful microjets.[5][6] This energy breaks apart solid agglomerates, reduces particle size, and increases the surface area of the solid exposed to the solvent, thereby accelerating the rate of dissolution.[7][8]

Bottom Line: Sonication will help a sparingly soluble compound dissolve faster, but it will not dissolve a compound that is fundamentally insoluble in a given solvent.[5] It is best used in conjunction with other methods like co-solvency or gentle heating to overcome kinetic barriers to dissolution. See Protocol 3 for methodology.

Question 5: What if my compound dissolves initially but then crashes out as the reaction proceeds?

Answer: This typically indicates that the product of the reaction is insoluble in the chosen solvent system, or that a change in the reaction mixture (e.g., consumption of a solubilizing reagent, change in pH) is causing the starting material to precipitate.

Troubleshooting Steps:

  • Analyze the Precipitate: Is it starting material or product? A quick TLC or LCMS can confirm its identity.

  • Add a Co-solvent: If the product is the issue, adding a co-solvent like DMF or switching to a more polar reaction solvent may be necessary to keep all components in solution.

  • Consider a Different Reaction Temperature: Sometimes running the reaction at a slightly elevated temperature can maintain solubility throughout the process.[9]

Troubleshooting Workflow

This decision tree provides a logical workflow for addressing solubility issues with Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride.

G cluster_start Initial State cluster_methods Solubilization Strategies cluster_outcome Result Start Compound + Aprotic Solvent (e.g., THF, DCM) pH_Adjust Strategy 1: pH Adjustment (Add Base, see Protocol 1) Start->pH_Adjust Is base compatible with reaction? Cosolvent Strategy 2: Co-Solvent Addition (e.g., DMF, DMSO) Start->Cosolvent Is base not an option? Success Homogeneous Solution: Proceed with Reaction pH_Adjust->Success Dissolved Failure Still Insoluble / Slurry: Combine Strategies pH_Adjust->Failure Partially Dissolved Cosolvent->Success Dissolved Cosolvent->Failure Partially Dissolved Energy Strategy 3: Physical Methods (Sonication / Gentle Heat) Energy->Success Dissolved Failure->Energy Apply Sonication (Protocol 3) or Heat

Caption: Troubleshooting workflow for solubilizing the hydrochloride salt.

Detailed Experimental Protocols

Protocol 1: Solubilization via pH Adjustment (Conversion to Free Base)

This protocol describes the in-situ generation of the more soluble free base form from the hydrochloride salt using a tertiary amine base.

Materials:

  • Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

  • Anhydrous aprotic solvent (e.g., THF, Acetonitrile)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

  • Reaction vessel with magnetic stirring

Procedure:

  • Vessel Preparation: To a clean, dry, and inerted (e.g., under Nitrogen or Argon) reaction vessel, add the Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (1.0 eq).

  • Solvent Addition: Add the desired volume of anhydrous organic solvent to create a slurry.

  • Stirring: Begin vigorous magnetic stirring. The solid will likely remain largely undissolved.

  • Base Addition: Slowly, add the tertiary amine base (e.g., TEA, 1.2 eq) dropwise to the stirring slurry at room temperature.

  • Observation & Dissolution: Continue to stir vigorously for 15-30 minutes. You should observe the solid material gradually dissolving as the free base is formed. The mixture may become a clear, homogeneous solution or may contain a fine precipitate of triethylammonium chloride.

  • Validation Checkpoint: Take a small aliquot of the supernatant and analyze by TLC or LCMS to confirm the presence of the free base. If a precipitate of the ammonium salt is present and may interfere with the reaction, it can be filtered off under an inert atmosphere before proceeding.

  • Proceed with Reaction: The resulting solution of the free base is now ready for the addition of other reagents.

Protocol 2: Systematic Co-Solvent Screening

This protocol allows for the rapid determination of an effective co-solvent system on a small scale.

Materials:

  • Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

  • Primary reaction solvent (e.g., Toluene)

  • A panel of co-solvents: DMF, DMSO, NMP, Ethanol

  • Small vials (e.g., 4 mL) with stir bars

Procedure:

  • Preparation: In separate vials, place an equal, small amount of the hydrochloride salt (e.g., 10 mg).

  • Primary Solvent: To each vial, add the primary reaction solvent to the target concentration (e.g., 1 mL for a 0.1 M final concentration). Stir for 5 minutes. Note the initial insolubility.

  • Co-Solvent Titration: To each vial, add one of the co-solvents in 5% (v/v) increments (e.g., 50 µL at a time).

  • Stir & Observe: After each addition, stir for 5-10 minutes and visually assess the degree of dissolution.

  • Determination: The co-solvent that achieves full dissolution with the lowest volume percentage is the most effective.

  • Validation Checkpoint: Ensure the chosen co-solvent is compatible with your planned reaction chemistry (i.e., it won't react with your reagents or catalyst).

Protocol 3: Application of Sonication to Aid Dissolution

This protocol should be used in conjunction with Protocol 1 or 2 when dissolution is slow.

Materials:

  • Reaction vessel containing the slurry of the hydrochloride salt in the chosen solvent system.

  • Ultrasonic bath.

Procedure:

  • Preparation: Prepare the slurry of the compound in the chosen solvent/co-solvent system as described previously.

  • Immersion: Place the reaction vessel into the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the level of the solvent in the vessel.

  • Sonication: Turn on the ultrasonic bath. Sonicate the mixture in intervals of 5-10 minutes.

  • Monitoring: After each interval, remove the vessel and visually inspect for dissolution. Monitor the temperature of the vessel, as prolonged sonication can cause heating.[10] If necessary, use a cold water bath for sonication.

  • Completion: Continue until a homogeneous solution is achieved or no further dissolution is observed.

  • Validation Checkpoint: If the compound remains insoluble after 30-40 minutes of sonication, the system is likely thermodynamically limited, and a different solvent or pH adjustment is required.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(9), 3684–3693. [Link]

  • Goud, N. R., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 2(4), 1279-1303. [Link]

  • Li, J., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • PubChem. Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • He, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537–2558. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar Inc. [Link]

  • Almotairy, A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Journal of Drug Delivery Science and Technology, 65, 102674. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Lee, J. Y., Kang, M. J., & Choi, H. G. (2015). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Pharmaceutical Investigation, 45(1), 1-13. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Cintas, P., & Luche, J. L. (2009). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 42(5), 659–668. [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Chemistry Journal, 42(12), 713-717. [Link]

  • Asynt. (2021). The benefits of chemistry refluxing and how to do this safely and sustainably. YouTube. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421. [Link]

  • Maurya, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]

  • de la Guardia, M., & Garrigues, S. (Eds.). (2015). Handbook of Green Analytical Chemistry. John Wiley & Sons. [Link]

  • MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI. [Link]

  • Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(20), 13463–13476. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Gao, Y., et al. (2011). Inhibiting the precipitation of poorly water-soluble drugs from Labrasol formulations. Journal of Pharmacy and Pharmacology, 63(1), 35-42. [Link]

  • ResearchGate. (2023). Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. ResearchGate. [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. [Link]

  • Wisdomlib. (n.d.). Co-solvency: Significance and symbolism. Wisdomlib. [Link]

  • Iurian, S., et al. (2018). Optimization of the sonication process for meloxicam nanocrystals preparation. Clujul Medical, 91(4), 443–451. [Link]

  • MDPI. (2023). Improvements of Both Anode Catalyst Layer and Porous Transport Layer for the Efficient Proton-Exchange Membrane Water Electrolysis. MDPI. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Hydrazine Reagents: Comparing the Reactivity of Methyl 6-hydrazinylpyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the hydrazine moiety is a cornerstone functional group, pivotal for constructing a diverse array of molecular architectures. The strategic selection of a hydrazine reagent is critical, as subtle structural modifications dramatically influence reactivity, selectivity, and the ultimate synthetic outcome. This guide provides an in-depth comparison of Methyl 6-hydrazinylpyridazine-3-carboxylate with other common hydrazine reagents, offering insights into their performance supported by mechanistic principles and experimental considerations.

The Spectrum of Reactivity: A Structural and Electronic Overview

The nucleophilicity of the terminal nitrogen atom in a hydrazine derivative is the primary determinant of its reactivity. This property is profoundly influenced by the electronic nature of the substituent(s) attached to the hydrazine core. A survey of commonly employed reagents reveals a wide spectrum of reactivity profiles.

Methyl 6-hydrazinylpyridazine-3-carboxylate stands as a highly functionalized and specialized reagent. The hydrazine moiety is attached to a pyridazine ring, a heterocyclic system known for its electron-deficient nature. This, compounded by the electron-withdrawing effect of the methyl carboxylate group, significantly reduces the electron density on the hydrazine nitrogens. Consequently, its nucleophilicity is substantially attenuated compared to simpler hydrazines.

In contrast, Hydrazine Hydrate (H₂N-NH₂·H₂O) represents the baseline, possessing the highest electron density and, therefore, the greatest intrinsic nucleophilicity among the reagents discussed. Phenylhydrazine offers an intermediate case; the phenyl ring is electron-withdrawing through inductive effects, and while it can donate electron density via resonance, the net effect is a decrease in nucleophilicity compared to hydrazine hydrate.[1] Acyl derivatives like Semicarbazide and Methyl Hydrazinocarboxylate feature carbonyl or carbomethoxy groups directly attached to the hydrazine nitrogen. These groups are strongly electron-withdrawing, drastically reducing the nucleophilicity of the adjacent nitrogen and rendering them among the least reactive in this class.[2]

G Hydrazine Hydrazine Phenylhydrazine Phenylhydrazine Hydrazine->Phenylhydrazine -Aryl Group (Inductive Withdrawal) Pyridazine Pyridazine Phenylhydrazine->Pyridazine -Heteroaryl Ring -Ester Group (Strong Withdrawal) Acyl Acyl Pyridazine->Acyl ~Acyl Group (Direct Resonance Withdrawal)

Table 1: Properties of Selected Hydrazine Reagents

ReagentStructurepKa of Conjugate Acid (N₂H₅⁺)Relative NucleophilicityKey Applications
Hydrazine HydrateH₂N-NH₂·H₂O~8.10[3][4]Very HighWolff-Kishner reduction, heterocycle synthesis, versatile nucleophile.[5]
PhenylhydrazineC₆H₅-NH-NH₂~5.27HighFischer indole synthesis, formation of stable phenylhydrazones.
Methyl 6-hydrazinylpyridazine-3-carboxylateC₆H₆N₄O₂Estimated < 5Moderate to LowBuilding block for complex, functionalized heterocycles in medicinal chemistry.[6][7]
SemicarbazideH₂N-CO-NH-NH₂~3.66LowFormation of crystalline semicarbazones for carbonyl identification.[8]
Methyl HydrazinocarboxylateCH₃O-CO-NH-NH₂Estimated ~3-4LowSafer alternative to hydrazine in Wolff-Kishner type reductions.[9]

Core Synthetic Transformations: A Comparative Analysis

The utility of these reagents is best understood by examining their performance in key chemical transformations.

Hydrazone Formation

The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a fundamental reaction.[10] The mechanism involves nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration.[11] The rate of this reaction is directly proportional to the nucleophilicity of the hydrazine.

Hydrazone_Formation Carbonyl R₂C=O (Aldehyde/Ketone) Intermediate R₂C(OH)-NH-NHR' (Carbinolamine) Carbonyl->Intermediate Nucleophilic Attack Hydrazine H₂N-NHR' (Hydrazine Reagent) Hydrazine->Intermediate Hydrazone R₂C=N-NHR' (Hydrazone) Intermediate->Hydrazone Dehydration H2O H₂O Intermediate->H2O H_plus H⁺ (cat.) H_plus->Carbonyl Protonation activates carbonyl

  • Hydrazine Hydrate: Reacts rapidly with most aldehydes and ketones, often at room temperature, sometimes exothermically. The resulting unsubstituted hydrazones can be unstable and are typically used in situ.

  • Phenylhydrazine: Also reacts readily, though generally requiring mild heating or acid catalysis. The resulting phenylhydrazones are often stable, crystalline solids, making them useful for the characterization of carbonyl compounds.

  • Methyl 6-hydrazinylpyridazine-3-carboxylate: Due to its reduced nucleophilicity, it requires more forcing conditions for hydrazone formation, such as prolonged heating in a protic solvent (e.g., ethanol) with acid catalysis. This attenuated reactivity can be advantageous, allowing for selective reactions in the presence of more labile functional groups.

  • Semicarbazide & Methyl Hydrazinocarboxylate: These are the least reactive. Their condensation typically requires acidic conditions and heating to proceed at a reasonable rate. The resulting semicarbazones are highly crystalline and stable.[2]

Synthesis of Heterocycles: The Knorr Pyrazole Synthesis

The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is a classic method for constructing pyrazole rings, a common scaffold in pharmaceuticals.[12][13] The reaction proceeds via initial hydrazone formation at one carbonyl, followed by intramolecular cyclization and dehydration.

Knorr_Synthesis

The choice of hydrazine reagent dictates not only the reaction rate but also the substitution pattern of the final pyrazole.

  • Hydrazine Hydrate: Leads to N-unsubstituted pyrazoles. The high reactivity ensures facile reaction, but control can be difficult with unsymmetrical dicarbonyls.

  • Phenylhydrazine: Yields N-phenyl pyrazoles. The phenyl group significantly influences the electronic properties and solubility of the final product.

  • Methyl 6-hydrazinylpyridazine-3-carboxylate: This is where the value of such a specialized reagent becomes apparent. Its use directly installs the bulky and functionalized methyl 6-carboxylate-pyridazine moiety onto the nitrogen of the pyrazole ring. This is a powerful strategy in medicinal chemistry, as it rapidly builds molecular complexity and introduces a key pharmacophore. The synthesis of such a complex pyrazole via other routes would likely require multiple steps.

Experimental Protocols: A Self-Validating Approach

The difference in reactivity necessitates distinct experimental conditions. The following protocols for the formation of a hydrazone with benzaldehyde illustrate these differences.

Protocol 1: Synthesis of Benzaldehyde Phenylhydrazone (High Reactivity Example)

  • Rationale: Phenylhydrazine is a strong nucleophile, allowing the reaction to proceed under mild conditions. A protic solvent facilitates proton transfers in the mechanism.

  • Procedure:

    • To a solution of benzaldehyde (1.0 eq) in ethanol (5 mL per mmol of aldehyde) in a round-bottom flask, add phenylhydrazine (1.05 eq).

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

    • Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes, typically indicated by the precipitation of the crystalline phenylhydrazone product.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The product is often pure enough for subsequent steps without further purification.

Protocol 2: Synthesis of the Hydrazone from Benzaldehyde and Methyl 6-hydrazinylpyridazine-3-carboxylate (Lower Reactivity Example)

  • Rationale: The reduced nucleophilicity of the pyridazine-substituted hydrazine requires thermal energy and sustained catalysis to achieve a reasonable reaction rate.

  • Procedure:

    • Combine benzaldehyde (1.0 eq) and Methyl 6-hydrazinylpyridazine-3-carboxylate (1.0 eq) in absolute ethanol (10 mL per mmol).

    • Add a catalytic amount of concentrated hydrochloric acid (1 drop) or p-toluenesulfonic acid (0.05 eq). The stronger acid is necessary to sufficiently activate the carbonyl for attack by the weaker nucleophile.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

    • Maintain reflux for 4-8 hours. The longer reaction time is a direct consequence of the reagent's lower reactivity.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

    • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

    • The crude product will likely require purification by column chromatography or recrystallization to remove unreacted starting material and any side products.

Conclusion: Strategic Reagent Selection

The reactivity of a hydrazine reagent is a tunable parameter governed by its electronic environment. While hydrazine hydrate offers maximum reactivity for transformations like the Wolff-Kishner reduction, its handling and the stability of its products can be challenging.[14][15][16] Aryl and acyl derivatives like phenylhydrazine and semicarbazide provide a balance of reactivity and product stability, making them invaluable for characterization and specific syntheses.[17]

Methyl 6-hydrazinylpyridazine-3-carboxylate occupies a unique and strategic position. Its attenuated reactivity, a direct result of its electron-deficient aromatic system, is not a limitation but a feature. It allows for more controlled and selective reactions and, most importantly, serves as a sophisticated building block for introducing complex, drug-like scaffolds in a single transformation. For the drug development professional, choosing this reagent is a deliberate step towards rapidly accessing complex molecular architectures that would otherwise require lengthy synthetic sequences. The choice of hydrazine is, therefore, a critical decision that should be guided by the desired balance of reaction rate, conditions, and the functional requirements of the target molecule.

References

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Wikipedia. (n.d.). Hydrazine. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved January 25, 2026, from [Link]

  • Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2014). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved January 25, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved January 25, 2026, from [Link]

  • YouTube. (2020). Reactivity of NH2 group of Semicarbazide with carbonyl compounds. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). The studied hydrazones pKa values in H2O: DMSO (1:9) and rate constants... Retrieved January 25, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 25, 2026, from [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155.
  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Retrieved January 25, 2026, from [Link]

  • MDPI. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (n.d.). Acidity of Di- and Triprotected Hydrazine Derivatives in Dimethyl Sulfoxide and Aspects of Their Alkylation. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
  • ResearchGate. (n.d.). Analytical characteristics for analysis of hydrazine, phenylhydrazine and acetylhydrazine in ternary mixtures by the proposed method. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. Retrieved January 25, 2026, from [Link]

  • University of Glasgow. (n.d.). The reactions of semicarbazones, thiosemicarbazones and related compounds... Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Retrieved January 25, 2026, from [Link]

  • PubMed. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. Retrieved January 25, 2026, from [Link]

  • Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). CN103130687A - Preparation method of methyl hydrazinocarboxylate.
  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases... Retrieved January 25, 2026, from [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved January 25, 2026, from [Link]

  • Reddit. (2012). Why is the pKa of hydrazine so low? Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis? Retrieved January 25, 2026, from [Link]

  • Scirp.org. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved January 25, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020). Wolff–Kishner reduction. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). The Pyridazine Scaffold as a Building Block for Energetic Materials: Synthesis, Characterization and Properties. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Pyridazine Regioisomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous derivatives with promising therapeutic potential.[3] This guide provides an in-depth, objective comparison of the biological activities of pyridazine regioisomers, focusing on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols for key biological assays.

The Significance of Regioisomerism in Pyridazine Bioactivity

The arrangement of substituents on the pyridazine ring, known as regioisomerism, plays a crucial role in determining the biological activity of the resulting molecule. The position of functional groups can significantly influence a compound's ability to interact with its biological target, affecting its potency, selectivity, and overall pharmacological profile. Understanding these regioisomeric effects is paramount for the rational design of more effective and targeted pyridazine-based therapeutics.

Comparative Analysis of Anticancer Activity

Pyridazine derivatives have demonstrated notable efficacy against various cancer cell lines, with their mechanism of action often involving the inhibition of key signaling pathways crucial for tumor growth and proliferation.[4][5] A primary target for many anticancer pyridazine compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][5]

The Influence of Substitution Patterns on VEGFR-2 Inhibition

Another study on pyridazine-based compounds revealed that the combination of a pyridine ring with nitrile and amine groups, along with a 3-fluorobenzene moiety, resulted in potent VEGFR-2 inhibition, with an IC50 value of 3.62 µM, which was stronger than sorafenib (IC50 = 4.85 µM).[5] This underscores the importance of specific functional group placements for achieving high potency.

Table 1: Comparative Anticancer Activity of Selected Pyridazine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50/GI50 (µM)Reference
Compound 6 Pyridazino[3,4,5-de]quinazoline with ethoxy anilineHEPG-2More potent than Sorafenib[4]
Compound 27 Pyridine, nitrile, amine, and 3-fluorobenzene substituted pyridazineNot Specified3.62 (VEGFR-2)[5]
Compound 4g Oxazolo[4,5-b]pyridine-based 1,2,3-triazoleNot Specified0.19 (GSK-3β)[6]
SCT-4 1,3,4-Thiadiazole with 3-methoxyphenyl substituentMCF-7Reduced viability to 74% at 100 µM[7]
SCT-5 1,3,4-Thiadiazole with 3-methoxyphenyl substituentMDA-MB-231Reduced viability to 75% at 100 µM[7]

Note: A direct comparison of regioisomers is challenging due to variations in the core structures and substituents across different studies. The presented data illustrates the range of activities observed for various pyridazine-containing scaffolds.

VEGFR-2 Signaling Pathway and Pyridazine Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Pyridazine inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent downstream signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

Comparative Analysis of Antimicrobial Activity

Pyridazine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[8][9][10] The position of substituents on the pyridazine ring can influence the compound's ability to penetrate the bacterial cell wall and interact with its target.

Regioisomeric Effects on Antibacterial Potency

Studies on the antimicrobial activity of pyridazine derivatives have provided insights into the importance of regioisomerism. For instance, a study on new pyridazine derivatives showed that chloro-substituted compounds exhibited the highest antibacterial activity against Gram-negative bacteria, with MICs lower than the standard drug chloramphenicol.[8] Another study highlighted that in the pyrrolopyridazine series, saturated or partially saturated compounds consistently showed stronger activity compared to their aromatic counterparts.[10] This suggests that the three-dimensional shape and flexibility of the molecule, which are influenced by the substitution pattern, are critical for antibacterial efficacy.

Furthermore, a comparative analysis of cis- and trans-isomers in a series of pyridazinium compounds revealed that the cis-isomers were consistently more active.[11] This emphasizes the stereochemical requirements for effective interaction with the bacterial target.

Table 2: Comparative Antimicrobial Activity of Selected Pyridazine Derivatives

Compound ClassSubstitution FeatureBacterial Strain(s)MIC (µg/mL)Reference
Chloro-substituted pyridazinesChloro groupE. coli, P. aeruginosa, S. marcescens0.892–3.744[8]
Saturated PyrrolopyridazinesSaturated ringP. aeruginosa, C. albicansMore active than aromatic analogs[10]
Partially Saturated PyrrolopyridazinesPartially saturated ringS. aureus, B. subtilisMore active than aromatic analogs[10]
cis-Isomerscis-ConfigurationVariousMore active than trans-isomers[11]

Note: This table summarizes general trends observed for different classes of pyridazine derivatives rather than a direct comparison of specific regioisomers due to the diversity of the studied compounds.

Inhibition of Bacterial Cell Wall Synthesis

A plausible mechanism of action for some pyridazine-based antimicrobial agents is the inhibition of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and is an excellent target for antibiotics.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Glycan_chain Growing Glycan Chain Flippase->Glycan_chain Transglycosylation Cross_linking Peptide Cross-linking Glycan_chain->Cross_linking Transpeptidation Peptidoglycan Peptidoglycan Cross_linking->Peptidoglycan Pyridazine Pyridazine Inhibitor Pyridazine->Cross_linking Inhibition

Caption: Simplified overview of the bacterial peptidoglycan synthesis pathway and a potential point of inhibition by pyridazine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key biological assays used in the evaluation of pyridazine derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with pyridazine derivatives at various concentrations B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

Broth_Microdilution_Workflow A 1. Prepare serial dilutions of pyridazine derivatives in broth B 2. Inoculate with a standardized bacterial suspension A->B C 3. Incubate at 37°C for 18-24h B->C D 4. Visually inspect for bacterial growth C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

Sources

A Head-to-Head Comparison of Synthesis Routes for Functionalized Pyridazines: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from relative obscurity to become a privileged structure in medicinal chemistry and materials science.[1] Initially hampered by a lack of natural product examples, the synthetic exploration of pyridazines has unlocked a wealth of biological and pharmaceutical activities.[2] Their unique physicochemical properties—such as enhanced hydrogen bond acceptor capacity and the ability to modulate lipophilicity—make them valuable isosteres for phenyl rings and other heterocycles in drug design.[1][3] The recent FDA approvals of drugs like the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib, both featuring a pyridazine core, underscore the growing importance of this scaffold.[1]

This guide provides a head-to-head comparison of the most critical and widely employed synthetic routes to functionalized pyridazines. We will delve into the mechanistic underpinnings of each method, discuss their respective scopes and limitations, and provide representative experimental protocols to empower researchers in selecting the optimal strategy for their specific synthetic targets.

Route 1: The Classical Approach - Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

This is arguably the most traditional and straightforward method for constructing the pyridazine core. The fundamental transformation involves the cyclocondensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives.

Mechanistic Rationale

The reaction proceeds via a double condensation. One nitrogen of the hydrazine molecule acts as a nucleophile, attacking one of the carbonyl carbons. The resulting intermediate undergoes dehydration to form a hydrazone. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group, followed by another dehydration step to yield a dihydropyridazine. Subsequent oxidation, which can often occur spontaneously in the presence of air or be facilitated by an added oxidant, furnishes the aromatic pyridazine ring.[4]

The choice of the 1,4-dicarbonyl precursor is critical as it dictates the final substitution pattern. Unsaturated precursors like maleic anhydrides or γ-keto acids can directly lead to pyridazinones or aromatic pyridazines without a separate oxidation step.[5]

Scope and Limitations
  • Advantages: This method is conceptually simple, often utilizes readily available starting materials, and is effective for producing symmetrically substituted pyridazines.

  • Causality Behind Experimental Choices: The choice of solvent is often a polar protic solvent like ethanol or acetic acid to facilitate both the nucleophilic attack and the dehydration steps. Acid or base catalysis can be employed to accelerate the reaction. For saturated 1,4-diketones, a dedicated oxidation step (e.g., using CrO₃ or simply bubbling air through the solution) is required to achieve the final aromatic product.[5]

  • Limitations: The synthesis of unsymmetrically substituted pyridazines can be challenging and may lead to mixtures of regioisomers. The required 1,4-dicarbonyl precursors can sometimes be difficult to prepare.

Representative Experimental Protocol: Synthesis of 3,6-diphenylpyridazine

Materials:

  • 1,4-Diphenyl-1,4-butanedione (Benzil)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

Procedure:

  • To a solution of 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) in ethanol (20 mL), add hydrazine hydrate (0.25 mL, 5.0 mmol).

  • Heat the mixture to reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 3,6-diphenylpyridazine as a crystalline solid.

Route 2: The Modern Workhorse - Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (like an alkyne or enamine) has become a powerful and versatile tool for pyridazine synthesis.[6][7] This method is renowned for its high efficiency, functional group tolerance, and predictable regioselectivity.[7]

Mechanistic Rationale

This reaction is a [4+2] cycloaddition where the tetrazine acts as the diene and the alkyne or alkene serves as the dienophile. The initial cycloaddition forms an unstable bicyclic adduct which rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form the stable aromatic pyridazine ring.[7][8]

The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. For instance, reactions of monosubstituted tetrazines with terminal alkynes can be highly regioselective.[7]

Scope and Limitations
  • Advantages: This route offers excellent functional group tolerance, proceeds under mild conditions, and can be used to synthesize highly functionalized and complex pyridazines.[9] The reaction is often very fast and high-yielding. Its biocompatibility has even allowed for its use in complex biological systems, such as in the synthesis of DNA-encoded libraries.[6][10]

  • Causality Behind Experimental Choices: The choice of solvent can significantly impact reaction rates.[7] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically accelerate the reaction and improve regioselectivity, likely due to their ability to stabilize the transition state through hydrogen bonding.[7]

  • Limitations: The primary limitation is the accessibility of the required 1,2,4,5-tetrazine starting materials, which can themselves require multi-step synthesis.

Representative Experimental Protocol: Synthesis of 3,4-diphenylpyridazine via IEDDA

Materials:

  • 3-Phenyl-1,2,4,5-tetrazine

  • Phenylacetylene

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure (based on Yoshida et al., 2022): [7]

  • Dissolve 3-phenyl-1,2,4,5-tetrazine (100 mg, 0.63 mmol) in HFIP (1.3 mL).

  • Add phenylacetylene (77 mg, 0.76 mmol) to the solution.

  • Stir the reaction mixture at 40°C for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 3,4-diphenylpyridazine.

Route 3: The Emerging Strategy - C-H Functionalization

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, aiming to build molecular complexity by directly converting C-H bonds into C-C or C-heteroatom bonds. This approach is highly atom-economical and avoids the need for pre-functionalized starting materials. While still a developing area for pyridazines, significant progress has been made.

Mechanistic Rationale

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly via radical addition pathways (e.g., Minisci-type reactions).[11] Alternatively, transition-metal-catalyzed C-H activation, often directed by a coordinating group, can achieve regioselective functionalization. The nitrogen atoms in the pyridazine ring can act as coordinating sites for the metal catalyst, directing the functionalization to adjacent C-H bonds. However, this same coordinating ability can also lead to catalyst inhibition, a key challenge in this area.[12]

Scope and Limitations
  • Advantages: This is the most atom-economical approach, reducing synthetic steps and waste. It is ideal for late-stage functionalization, allowing for the diversification of complex pyridazine-containing molecules.[11]

  • Causality Behind Experimental Choices: In radical additions, an acid is typically required to protonate the pyridazine, increasing its electrophilicity. A radical initiator (like a peroxide or a persulfate) and a source of the functional group are also needed. For metal-catalyzed reactions, the choice of catalyst (e.g., Palladium, Rhodium, Ruthenium), ligand, and oxidant is crucial for achieving high reactivity and selectivity.

  • Limitations: Regioselectivity can be a major challenge, often yielding mixtures of isomers. The substrate scope can be limited, and functional group tolerance may be lower compared to IEDDA reactions. Catalyst poisoning by the nitrogen lone pairs is a persistent issue.[12]

Comparative Summary of Pyridazine Synthesis Routes

Feature1,4-Dicarbonyl CondensationInverse-Electron-Demand Diels-Alder (IEDDA)Direct C-H Functionalization
Key Precursors 1,4-Dicarbonyls, Hydrazine1,2,4,5-Tetrazines, Alkynes/AlkenesParent Pyridazine, Functional Group Source
Typical Conditions Reflux in polar solvent (e.g., EtOH, AcOH)Mild (RT to moderate heat), often accelerated by HFIPVaries: Acidic/oxidative (radical) or Metal-catalyzed
Advantages Simple, readily available starting materialsHigh efficiency, excellent functional group tolerance, predictable regioselectivityHigh atom economy, ideal for late-stage modification
Disadvantages Regioselectivity issues for unsymmetrical productsTetrazine precursors can be complex to synthesizeRegioselectivity challenges, potential catalyst poisoning
Best For Simple, symmetrical pyridazinesComplex, highly functionalized pyridazinesModifying an existing pyridazine core
Typical Yields Moderate to HighHigh to ExcellentVariable, often Moderate

Visualizing the Synthetic Workflows

A logical approach to selecting a synthesis route can be visualized as a decision-making workflow.

Synthesis_Workflow start Target Pyridazine? is_simple Simple & Symmetrical? start->is_simple is_complex Complex & Highly Functionalized? is_simple->is_complex No route1 Use 1,4-Dicarbonyl Condensation is_simple->route1 Yes is_modification Modifying an Existing Core? is_complex->is_modification No route2 Use IEDDA Reaction is_complex->route2 Yes route3 Use C-H Functionalization is_modification->route3 Yes

Sources

A Senior Application Scientist's Guide to Validating Synthesized Pyridazine Derivatives by 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridazine derivatives hold a place of prominence due to their diverse biological activities.[1] However, the journey from a successful synthesis to a viable drug candidate is paved with rigorous structural validation. Unambiguous confirmation of the molecular architecture is not merely a procedural step but a fundamental requirement for intellectual property, regulatory submission, and ensuring the desired biological efficacy and safety.

This guide, written from the perspective of a seasoned application scientist, eschews a rigid, one-size-fits-all approach. Instead, it offers an in-depth, logical framework for employing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to confidently elucidate and validate the structure of synthesized pyridazine derivatives. We will delve into the "why" behind experimental choices, providing a self-validating system of protocols and interpretation strategies.

The Indispensable Role of 2D NMR in Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of protons and carbons, they often fall short in unequivocally defining the complete structure of complex molecules like substituted pyridazines.[2] Signal overlap and the inability to definitively establish connectivity between different parts of the molecule can lead to ambiguity. This is where 2D NMR techniques become indispensable, offering a higher dimension of information by correlating nuclear spins through chemical bonds or through space.[3]

The strategic application of a suite of 2D NMR experiments allows for a comprehensive and unambiguous assignment of all proton and carbon signals, ultimately leading to the confident validation of the synthesized structure.[4]

A Comparative Analysis of Key 2D NMR Techniques for Pyridazine Derivatives

The successful structural elucidation of pyridazine derivatives hinges on the judicious selection and interpretation of a combination of 2D NMR experiments.[5] Each technique provides a unique piece of the structural puzzle, and their combined data create a robust and self-validating picture.

2D NMR Technique Information Provided Application for Pyridazine Derivatives Key Strengths Limitations
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[2]- Identifies neighboring protons on the pyridazine ring and its substituents.- Traces out spin systems within the molecule.- Simple to set up and interpret.- Excellent for establishing proton-proton connectivity.- Can be ambiguous in cases of severe signal overlap.- Does not provide information about carbon connectivity.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to the carbons they are attached to.[2]- Unambiguously assigns protons to their corresponding carbons on the pyridazine ring and substituents.- Highly sensitive and provides clear one-bond correlations.- Helps to resolve overlapping proton signals by spreading them into the carbon dimension.- Only shows direct one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[6]- Establishes long-range connectivity between different parts of the molecule, such as between substituents and the pyridazine ring.- Crucial for determining the substitution pattern on the pyridazine ring.- Provides the key information for assembling the molecular skeleton.- Can help to assign quaternary carbons.- Generally less sensitive than HSQC.- Interpretation can be more complex due to the presence of both 2-bond and 3-bond correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)Shows correlations between protons that are close in space, regardless of whether they are bonded.[7]- Determines the stereochemistry and conformation of the molecule.- Can help to differentiate between isomers.- Provides through-space connectivity information.- Essential for 3D structural analysis.- Interpretation requires careful consideration of molecular size and dynamics.- Can be more time-consuming to acquire and process.
The Logic of Experimental Selection: A Step-by-Step Approach

A logical workflow is paramount for efficient and accurate structure validation. The following sequence of experiments is a field-proven approach for tackling the structural elucidation of novel pyridazine derivatives.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Connectivity cluster_2 3D Structure & Conformation cluster_3 Final Structure Validation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Initial Proton Information COSY ¹H-¹H COSY C13_NMR->COSY Carbon Framework HSQC ¹H-¹³C HSQC COSY->HSQC Proton-Proton Connectivity HMBC ¹H-¹³C HMBC HSQC->HMBC Direct Proton-Carbon Attachment NOESY_ROESY NOESY / ROESY HMBC->NOESY_ROESY Long-Range Connectivity Structure_Elucidation Complete Structure Elucidation NOESY_ROESY->Structure_Elucidation Through-Space Interactions G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Interpretation Sample_Prep Sample Preparation Lock_Shim Lock and Shim Sample_Prep->Lock_Shim H1_Acquisition Acquire ¹H Spectrum Lock_Shim->H1_Acquisition Pulse_Cal Calibrate ¹H Pulse H1_Acquisition->Pulse_Cal Setup_2D Setup 2D Experiments Pulse_Cal->Setup_2D FT Fourier Transform Setup_2D->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing COSY_Analysis Analyze COSY Referencing->COSY_Analysis HSQC_Analysis Analyze HSQC COSY_Analysis->HSQC_Analysis Proton-Proton Connectivity HMBC_Analysis Analyze HMBC HSQC_Analysis->HMBC_Analysis Direct Proton-Carbon Attachment NOESY_Analysis Analyze NOESY/ROESY HMBC_Analysis->NOESY_Analysis Long-Range Connectivity Structure_Confirmation Confirm Structure NOESY_Analysis->Structure_Confirmation Through-Space Interactions

Caption: A comprehensive workflow from data acquisition to structural confirmation.

Case Study: Hypothetical Substituted Pyridazine Derivative

To illustrate the power of this integrated approach, let's consider a hypothetical synthesized pyridazine derivative: 6-chloro-3-methoxy-4-methylpyridazine .

Expected 1D NMR Data:

  • ¹H NMR: A singlet for the pyridazine ring proton, a singlet for the methyl protons, and a singlet for the methoxy protons.

  • ¹³C NMR: Four signals for the pyridazine ring carbons (one CH and three quaternary), one for the methyl carbon, and one for the methoxy carbon.

2D NMR Analysis:

  • COSY: No cross-peaks would be expected, as there are no vicinal protons.

  • HSQC:

    • A cross-peak connecting the pyridazine ring proton signal to its corresponding carbon signal.

    • A cross-peak connecting the methyl proton signal to the methyl carbon signal.

    • A cross-peak connecting the methoxy proton signal to the methoxy carbon signal.

  • HMBC: This is the key experiment for confirming the substitution pattern.

    • The pyridazine ring proton would show a correlation to the two adjacent quaternary carbons.

    • The methyl protons would show correlations to the two adjacent carbons on the pyridazine ring.

    • The methoxy protons would show a correlation to the carbon it is attached to (C3).

  • NOESY:

    • A cross-peak between the methyl protons and the pyridazine ring proton, confirming their spatial proximity.

    • A cross-peak between the methoxy protons and the pyridazine ring proton might also be observed depending on the conformation.

By systematically analyzing the data from each of these experiments, the proposed structure of 6-chloro-3-methoxy-4-methylpyridazine can be unequivocally confirmed.

Conclusion

The structural validation of synthesized pyridazine derivatives is a critical task that demands a rigorous and logical approach. By moving beyond simple 1D NMR and embracing the power of a strategically chosen suite of 2D NMR experiments, researchers can achieve unambiguous structural elucidation. [8]This guide has provided a framework based on extensive field experience, emphasizing the causality behind experimental choices and presenting a self-validating system of protocols. By following these principles, scientists and drug development professionals can ensure the integrity of their synthesized compounds, paving the way for successful downstream applications.

References
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154(8), 1839–1887. [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(12), 804–811. [Link]

  • Unknown. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Barboiu, M., et al. (2003). N-Substituted pyridazines as building blocks in novel supramolecular architectures. Crystal Growth & Design, 3(4), 547–554. [Link]

  • ResearchGate. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities) … [Image]. Retrieved from [Link]

  • Krafczyk, R., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6667. [Link]

  • NMRGenerator. (n.d.). [1H,13C]-NOESY-HSQC. Retrieved from [Link]

  • Mondal, B., et al. (2024). Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Conditions. Inorganic Chemistry, 63(3), 1599–1610. [Link]

  • Unknown. (n.d.). 2D Acquisition and Processing. Retrieved from [Link]

  • ResearchGate. (2021, August 25). (PDF) 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. Retrieved from [Link]

  • Al-Rawi, J. M. A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(12), 978–983. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 805–813. [Link]

  • Nmr Facility-Iitd. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • UNT Chemistry. (n.d.). Process 2D NMR data. Retrieved from [Link]

  • Appleby, K. M., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance, 2(1), 213–225. [Link]

Sources

A Comparative Guide to the Characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of impurities is not merely a regulatory hurdle but a cornerstone of ensuring drug safety and efficacy. For active pharmaceutical ingredients (APIs) like Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the identification, quantification, and structural elucidation of potential impurities associated with this molecule. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to empower researchers in this critical aspect of drug development.

The Synthetic Landscape and Anticipated Impurities

A logical synthetic route to Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride involves the nucleophilic substitution of Methyl 6-chloropyridazine-3-carboxylate with hydrazine hydrate, followed by salt formation with hydrochloric acid.[1] This pathway, while efficient, presents several potential sources of impurities that must be rigorously investigated.

Potential Impurities:

  • Process-Related Impurities:

    • Starting Material: Unreacted Methyl 6-chloropyridazine-3-carboxylate.

    • By-products:

      • Bis-pyridazine hydrazine: Formed by the reaction of two molecules of the chlorinated starting material with one molecule of hydrazine.

      • Hydrolysis product: 6-Hydrazinylpyridazine-3-carboxylic acid, resulting from the hydrolysis of the methyl ester.

    • Reagent-Related: Residual hydrazine, a known genotoxic impurity.[2]

  • Degradation-Related Impurities:

    • Oxidation products: The hydrazinyl group is susceptible to oxidation, potentially forming diazene or other related species.[3]

    • Hydrolytic products: Cleavage of the ester or hydrazinyl functional groups under various pH conditions.[3]

The following diagram illustrates the likely synthetic pathway and the genesis of key potential impurities.

Synthesis_and_Impurities SM Methyl 6-chloropyridazine-3-carboxylate API Methyl 6-hydrazinylpyridazine-3-carboxylate HCl SM->API Hydrazine Hydrate, HCl Impurity_SM Unreacted Starting Material SM->Impurity_SM Incomplete reaction Impurity_Bis Bis-pyridazine hydrazine (By-product) SM->Impurity_Bis Side reaction Hydrazine Hydrazine Hydrate Hydrazine->API Hydrazine->Impurity_Bis Impurity_Hydrazine Residual Hydrazine Hydrazine->Impurity_Hydrazine Residual Impurity_Hydrolysis 6-Hydrazinylpyridazine-3-carboxylic acid (Hydrolysis) API->Impurity_Hydrolysis Hydrolysis Impurity_Oxidation Oxidation Products API->Impurity_Oxidation Degradation

Caption: Synthetic pathway and potential impurities.

A Comparative Analysis of Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. The choice of technique is dictated by the physicochemical properties of the analyte and the specific information required (detection, quantification, or structural elucidation).

Analytical TechniquePrincipleStrengthsLimitationsApplication for this Topic
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on polarity, with detection via UV absorbance.Robust, reproducible, and widely available for quantification. Excellent for separating the API from its closely related impurities.Requires impurities to have a UV chromophore. May have insufficient sensitivity for trace genotoxic impurities like hydrazine.Primary tool for purity assessment and quantification of known impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.Provides molecular weight information, aiding in the identification of unknown impurities. High sensitivity and specificity.Matrix effects can suppress ion formation. Quantification can be more complex than with UV detection.Ideal for identifying unknown process-related and degradation impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation of volatile compounds based on boiling point, coupled with mass spectrometry.Gold standard for the analysis of volatile and semi-volatile impurities, such as residual solvents and hydrazine (with derivatization).Not suitable for non-volatile or thermally labile compounds.Essential for quantifying residual hydrazine, a potential genotoxic impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unrivaled for unambiguous structure elucidation of unknown impurities. Can be used for quantitative analysis (qNMR).Relatively low sensitivity compared to MS. Requires isolation of the impurity in sufficient quantity for detailed analysis.Definitive structural confirmation of isolated impurities.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a robust framework for the characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride impurities.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of the drug substance and for developing stability-indicating analytical methods.[4]

Objective: To generate potential degradation products under various stress conditions.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method to assess the extent of degradation and the formation of new peaks.

Forced_Degradation_Workflow Start API Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (105°C, Solid) Start->Thermal Photo Photolytic Degradation (UV/Vis Light) Start->Photo Analysis Analysis by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation experimental workflow.

Comparative Analytical Methodologies

1. HPLC Method for Purity and Impurity Quantification

This method is designed to separate the API from its potential non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. LC-MS Method for Impurity Identification

This method is crucial for identifying unknown impurities generated during synthesis and degradation.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 50-1000.

    • Data Acquisition: Full scan and tandem MS (MS/MS) for fragmentation analysis of potential impurity peaks.

3. GC-MS Method for Residual Hydrazine Analysis

Due to the low volatility and lack of a chromophore, hydrazine requires derivatization for sensitive detection.

  • Derivatization Reagent: p-Tolualdehyde.[5]

  • Sample Preparation:

    • Dissolve a known amount of the drug substance in a suitable solvent.

    • Add the p-tolualdehyde derivatizing agent and catalyze the reaction.

    • Extract the resulting derivative into an organic solvent (e.g., dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at 100°C, ramp to 250°C.

  • Injector Temperature: 250°C

  • MS Detection: Selected Ion Monitoring (SIM) for the characteristic ions of the derivatized hydrazine.

4. NMR Spectroscopy for Structural Elucidation

For definitive structural confirmation, impurities should be isolated (e.g., by preparative HPLC) and analyzed by NMR.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent.

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR to identify the basic carbon and proton framework.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.[6]

The following diagram illustrates the logical flow for impurity characterization.

Impurity_Characterization_Workflow Start API Sample with Potential Impurities HPLC HPLC-UV Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS GCMS GC-MS Analysis (for Hydrazine) Start->GCMS Quantification Quantification of Known Impurities HPLC->Quantification Identification Identification of Unknown Impurities (by m/z) LCMS->Identification Isolation Isolation of Unknown Impurity (Prep-HPLC) Identification->Isolation NMR NMR Structural Elucidation (1D & 2D) Isolation->NMR Structure Definitive Structure of Impurity NMR->Structure

Caption: A logical workflow for impurity characterization.

Conclusion

The characterization of impurities in Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a multifaceted process that demands a strategic and orthogonal analytical approach. By understanding the potential impurities arising from the synthetic route and subsequent degradation, researchers can select the most appropriate analytical techniques. A combination of HPLC for quantification, LC-MS for identification, GC-MS for specific volatile impurities like hydrazine, and NMR for definitive structural elucidation provides a comprehensive and robust strategy. The methodologies and insights presented in this guide are intended to equip drug development professionals with the necessary tools to ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Methyl 6-chloropyridazine-3-carboxylate. PubChem. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. [Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
  • Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. PubMed. [Link]

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • The method that derivatization HPLC methods determine hydrazine hydrate.
  • Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica. [Link]

Sources

A Comparative Guide to Assessing Drug-Like Properties of Novel Pyridazine Therapeutics Derived from Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold and the Quest for Druggability

In the landscape of medicinal chemistry, the pyridazine nucleus is a "wonder nucleus," a privileged scaffold renowned for its versatile biological activities.[1][2][3] Derivatives of this six-membered heterocyclic ring, which contains two adjacent nitrogen atoms, have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties.[1][2][4] Our focus begins with a specific, promising starting material: Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride . This compound serves as a versatile chemical handle, allowing for the strategic synthesis of diverse derivative libraries.

However, synthesizing a novel compound with potent biological activity is only the first step. A promising "hit" must possess favorable drug-like properties to become a viable "lead" and, eventually, a therapeutic drug. These properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), govern a compound's journey through the body and ultimately determine its efficacy and safety.[5]

This guide provides a comprehensive framework for assessing and comparing the critical drug-like properties of novel compounds derived from our pyridazine core. We will explore the causality behind key experimental choices, provide detailed protocols for essential assays, and present a comparative analysis of hypothetical derivatives against a reference compound. Our goal is to equip researchers with the strategic and technical insights needed to prioritize candidates with the highest probability of success in preclinical and clinical development.

The Strategic Imperative: From Chemical Structure to In Vivo Success

The transformation of a biologically active molecule into a successful drug is a multi-parameter optimization challenge. The initial structure, while responsible for target engagement, also dictates physicochemical properties that influence its entire pharmacokinetic profile.[5][6] This guide will systematically evaluate these properties, moving from rapid computational predictions to robust in vitro experimental validations.

Our comparative analysis will feature the following hypothetical compounds:

  • Parent Compound (PC): Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

  • Derivative A (DA): A derivative with an added bulky, lipophilic aromatic group.

  • Derivative B (DB): A derivative with a small, polar functional group designed to enhance solubility.

  • Reference Drug (REF): A well-characterized, orally available kinase inhibitor with a heterocyclic core.

Phase 1: In Silico Profiling - The Predictive Foundation

Before committing valuable resources to laboratory experiments, computational (in silico) methods provide a rapid, cost-effective first pass to flag potential liabilities.[7][8][9] These tools predict ADME properties based on a compound's chemical structure, guiding the selection of which derivatives to advance.[10]

Core Principle: Lipinski's Rule of Five

One of the most influential guidelines in drug discovery is Lipinski's Rule of Five.[11][12][13] It states that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da [14]

  • LogP (a measure of lipophilicity) ≤ 5 [14][15]

  • Hydrogen Bond Donors (HBD) ≤ 5 [14]

  • Hydrogen Bond Acceptors (HBA) ≤ 10 [14]

Causality: These rules are not arbitrary. Smaller, moderately lipophilic molecules with limited hydrogen bonding capacity are more likely to passively diffuse across the lipid-rich membranes of the gut wall, a critical first step for oral drug absorption.[5][13]

G cluster_workflow In Silico ADME/Tox Screening Workflow start Input Compound Structure calc Calculate Physicochemical Properties (MW, LogP, HBD, HBA, TPSA) start->calc lipinski Assess Lipinski's Rule of Five calc->lipinski admet Predict ADME/Tox Properties (Solubility, Permeability, Metabolism, Toxicity) lipinski->admet < 2 Violations fail Flag for Re-design lipinski->fail ≥ 2 Violations decision Prioritize for Synthesis & In Vitro Testing admet->decision decision->fail Unfavorable Profile pass Candidate Passes Initial Screen decision->pass Favorable Profile

Caption: In Silico screening workflow for early-stage drug candidates.

Comparative In Silico Data

The table below summarizes the predicted properties for our compound set, calculated using standard cheminformatics software (e.g., SwissADME, pkCSM).[16]

PropertyParent (PC)Derivative A (DA)Derivative B (DB)Reference (REF)Guideline
MW (Da) 206.6358.4252.2438.5< 500
cLogP 0.84.20.13.5< 5
HBD 3242≤ 5
HBA 5566≤ 10
Lipinski Violations 0000< 2
Predicted Solubility HighLowHighModerate> 30 µM
Predicted GI Absorption HighHighHighHighHigh
Predicted BBB Permeant NoYesNoNo-

Analysis: All compounds pass the initial Lipinski screen. However, the in silico predictions immediately highlight potential trade-offs. The addition of a lipophilic group in Derivative A increases its predicted LogP, which may improve membrane permeability but is flagged for potentially low aqueous solubility. Conversely, Derivative B's polar group suggests high solubility but may limit its ability to cross membranes compared to the others.

Phase 2: In Vitro Experimental Validation

While predictions are useful for initial triage, experimental data is essential for accurate decision-making.[17] We will now detail the core in vitro assays used to measure the key ADME parameters.

Aqueous Solubility: The Foundation of Bioavailability

A compound must dissolve in the gastrointestinal fluid before it can be absorbed. Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability.[18]

Experimental Choice: Kinetic Solubility Assay For early-stage screening, a high-throughput kinetic solubility assay is preferred over the more resource-intensive thermodynamic method.[19][20] This assay measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays and providing a rapid assessment of potential issues.[18][21]

Protocol: High-Throughput Kinetic Solubility by Nephelometry [22]

  • Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a clear-bottom 96-well plate containing phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.[18]

  • Measurement: Read the plate using a nephelometer, which measures light scattering caused by insoluble precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.

Membrane Permeability: Crossing the Barrier

For oral drugs, crossing the intestinal epithelium is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput method that models this passive, transcellular diffusion.[23][24][25]

Experimental Choice: PAMPA vs. Caco-2 While Caco-2 cell-based assays are the gold standard and can model active transport and efflux, the PAMPA assay is faster, less expensive, and specifically isolates passive permeability—the dominant mechanism for many drug candidates.[23][25] This makes it ideal for ranking compounds in early discovery.[26][27]

Protocol: PAMPA-GIT Assay [25]

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid mixture (e.g., 2% L-α-phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Addition: Add the test compounds (e.g., at 100 µM in PBS, pH 6.5) to the wells of the donor plate.

  • Assay Assembly: Place the donor plate into an acceptor plate containing PBS at pH 7.4, creating a "sandwich."[26]

  • Incubation: Incubate the sandwich assembly at room temperature for 4-5 hours.

  • Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells. Compounds are typically categorized as low, medium, or high permeability.

Metabolic Stability: Resisting Clearance

The liver is the body's primary metabolic hub, employing enzymes like cytochrome P450s (CYPs) to break down foreign compounds.[28] Rapid metabolism can lead to a short in vivo half-life and poor efficacy. The Human Liver Microsome (HLM) stability assay is a standard in vitro tool to assess this.[29][30]

Experimental Choice: Human Liver Microsomes (HLM) HLMs are subcellular fractions of liver cells that contain a high concentration of key drug-metabolizing enzymes.[28] They are a cost-effective and highly reproducible system for measuring Phase I metabolic activity, making them a cornerstone of early ADME testing.[29]

Protocol: HLM Intrinsic Clearance Assay [30][31]

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL protein) and phosphate buffer (pH 7.4) at 37°C.[28]

  • Compound Addition: Add the test compound (final concentration 1 µM) to the mixture and pre-incubate for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[29]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[29][30]

  • Sample Processing: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percent of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_workflow Core In Vitro ADME Experimental Workflow cluster_sol Solubility cluster_perm Permeability cluster_met Metabolism start Prioritized Compound sol_assay Kinetic Solubility (Nephelometry) start->sol_assay perm_assay PAMPA-GIT Assay start->perm_assay met_assay Human Liver Microsome Assay start->met_assay sol_result Result: Solubility (µM) sol_assay->sol_result perm_result Result: Permeability (Pe) perm_assay->perm_result met_result Result: In Vitro t½ (min) met_assay->met_result

Sources

Safety Operating Guide

Proper Disposal of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (CAS No. 1788044-11-0).[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules to provide a precautionary and robust disposal strategy. The inherent hazards of the hydrazinyl and pyridazine moieties necessitate a cautious approach.

Understanding the Hazard Profile: A Synthesized Approach

Due to the lack of a dedicated SDS for Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, we must infer its hazard profile from related compounds. The presence of the hydrazine functional group is of primary concern. Hydrazine and its derivatives are known for their potential toxicity, including being harmful if swallowed or in contact with skin, causing skin and eye irritation, and potentially being carcinogenic.[2][3] The pyridazine core, a heterocyclic amine, also requires careful handling.[4]

Inferred Hazard Profile:

Hazard CategoryAnticipated Risk based on Structural AnalogsSource Analogs
Acute Toxicity (Oral, Dermal) Harmful to Toxic if swallowed or in contact with skin.Methyl hydrazinocarboxylate[2], Hydrazine dihydrochloride, 3-Chloro-6-hydrazinopyridazine[5]
Skin Corrosion/Irritation Causes skin irritation.Methyl 6-chloropyridazine-3-carboxylate[6], Methyl hydrazinocarboxylate
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Methyl 6-chloropyridazine-3-carboxylate[6], Methyl hydrazinocarboxylate
Respiratory Irritation May cause respiratory irritation.Methyl 6-chloropyridazine-3-carboxylate[6], Methyl hydrazinocarboxylate
Carcinogenicity Suspected carcinogen due to the hydrazine moiety.Hydrazine[3]
Environmental Hazards Potentially toxic to aquatic life.Hydrazine[3]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn. All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's compatibility chart).

  • Body Protection: A fully buttoned laboratory coat.

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is through a licensed professional hazardous waste disposal service.[4] Chemical incineration is the preferred final disposal method for many pyridine derivatives.[7] For hydrazine compounds, chemical neutralization can be an effective preliminary step.

Workflow for Waste Management

DisposalWorkflow Disposal Decision Workflow cluster_prep Preparation & Collection cluster_label Labeling & Segregation cluster_disposal Disposal Path start Start: Waste Generation ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Hazardous Waste Container fume_hood->collect_waste label_container Label Container: 'Hazardous Waste' 'Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride' Hazard Pictograms collect_waste->label_container segregate Segregate from Incompatible Wastes label_container->segregate contact_ehs Contact Institutional EHS Office or Licensed Waste Disposal Service segregate->contact_ehs incineration Recommended Disposal: Chemical Incineration contact_ehs->incineration end End: Waste Disposed incineration->end

Sources

A Comprehensive Guide to the Safe Handling of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards associated with the distinct chemical moieties of this compound—the hydrazine group and the pyridazine carboxylate core—we can implement informed and effective protective measures.

Understanding the Hazard Profile

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride incorporates a hydrazine functional group, which is known for its potential toxicity and reactivity. Hydrazine derivatives can be corrosive and may cause severe skin and eye irritation[1]. They are also often classified as suspected carcinogens and can be fatal if inhaled[1][2]. The pyridazine component, a nitrogen-containing heterocycle, may also present irritant properties[3][4]. The hydrochloride salt form indicates that the compound is likely a crystalline solid that is soluble in polar solvents[5].

Based on the GHS classifications of similar compounds, the primary hazards associated with Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride are anticipated to be:

  • Skin Corrosion/Irritation: Causes skin irritation[3][6].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[3][6].

  • Respiratory Irritation: May cause respiratory irritation[3][4].

  • Acute Toxicity: May be harmful if swallowed or in contact with skin[3][6][7].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) - Gloves: Nitrile or neoprene gloves are recommended. Always use two pairs (double-gloving)[1][8]. - Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing[1]. - Respiratory Protection: All handling of the solid must be conducted in a certified chemical fume hood[1]. - Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required[8].
Dissolution and Solution Handling - Gloves: Double-gloving with nitrile or neoprene gloves[1][8]. - Eye Protection: Chemical safety goggles and a face shield[1]. - Respiratory Protection: Work should be performed in a chemical fume hood[1]. - Protective Clothing: Flame-resistant lab coat, long pants, and closed-toe shoes[8].
Reaction Quenching and Work-up - Gloves: Double-gloving with nitrile or neoprene gloves[1][8]. - Eye Protection: Chemical safety goggles and a face shield[1]. - Respiratory Protection: All procedures must be carried out in a chemical fume hood[1]. - Protective Clothing: Flame-resistant lab coat, long pants, and closed-toe shoes[8].

The causality behind these choices is rooted in the potential for both localized and systemic toxicity. Double-gloving provides an extra barrier against dermal absorption, which can be a significant route of exposure for hydrazine compounds[2]. The use of a chemical fume hood is a critical engineering control to prevent the inhalation of fine powders or aerosols, which can cause severe respiratory irritation and systemic effects[1].

Procedural Guidance for Safe Handling and Operations

A systematic and cautious approach to every step of the experimental workflow is crucial.

Preparation and Weighing
  • Designate a Handling Area: All work with Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride should be performed in a designated area within a certified chemical fume hood[1].

  • Pre-weighing Checks: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible[8].

  • Weighing Procedure:

    • Don all required PPE as outlined in the table above.

    • To minimize the generation of airborne dust, gently scoop the required amount of the solid onto weighing paper or into a tared container. Avoid any rapid movements that could create dust clouds.

    • Clean any residual solid from the spatula and weighing area with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Dissolution and Reaction Setup
  • Solvent Addition: Slowly add the solvent to the solid with gentle swirling or stirring to avoid splashing.

  • Temperature Control: If the dissolution process is exothermic, ensure the vessel is in a cooling bath to control the temperature.

  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors[9].

Emergency Response Protocols

Immediate and appropriate action in the event of an exposure or spill is critical.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower[8]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[6]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].

Spill Management
  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and the institutional safety office.

  • Secure the Area: Prevent entry to the spill area.

  • Cleanup (for trained personnel only):

    • Don appropriate PPE, including respiratory protection.

    • For small spills of solid material, gently cover with an inert absorbent material and scoop into a labeled hazardous waste container[7]. Avoid creating dust.

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste containing Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Neutralization (for dilute hydrazine-containing solutions): Dilute aqueous waste containing hydrazine derivatives can be neutralized with an oxidizing agent such as a 5% aqueous solution of calcium hypochlorite[9][10]. This should only be performed by trained personnel in a fume hood, as the reaction can be exothermic.

  • Final Disposal: All waste containers must be disposed of through your institution's hazardous waste management program[6]. Do not dispose of this chemical down the drain[11].

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride AssessOperation Assess the nature of the operation Start->AssessOperation Weighing Weighing or handling solid? AssessOperation->Weighing Solid Solution Handling solution? AssessOperation->Solution Liquid BasePPE Standard PPE: - Lab Coat - Long Pants - Closed-toe Shoes Weighing->BasePPE Always Respiratory Respiratory Protection: - Chemical Fume Hood Weighing->Respiratory Yes HighSplashRisk High splash potential? Solution->HighSplashRisk Yes Solution->BasePPE Always EyeProtection Eye Protection: - Safety Goggles HighSplashRisk->EyeProtection No FaceShield Additional Eye Protection: - Face Shield HighSplashRisk->FaceShield Yes Gloves Gloves: - Double Nitrile/Neoprene BasePPE->Gloves BasePPE->Gloves Gloves->EyeProtection Gloves->EyeProtection Proceed Proceed with caution EyeProtection->Proceed FaceShield->EyeProtection Respiratory->Gloves caption PPE Selection Workflow

Caption: PPE Selection Workflow

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, ensuring a safer laboratory environment for all.

References

  • PubChem. Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • DTIC. Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • Organic Syntheses. hydrazine hydrate. Organic Syntheses. [Link]

  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. UNM. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Sciencemadness.org. Hydrazine Safety & Handling Questions. Sciencemadness.org. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.